Prostaglandin D2 serinol amide
Beschreibung
Eigenschaften
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGYYZQISUWGN-AVMYJHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Prostaglandin D2 Serinol Amide: An In-Depth Technical Guide on the Core Mechanism of Action
A Note to the Researcher: The biological activity and, consequently, the precise mechanism of action of Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) have not yet been determined, as confirmed by chemical suppliers[1][2]. PGD2-SA is a stable analog of Prostaglandin D2 (PGD2) 2-glyceryl ester, designed to resist isomerization to the less active 1-glyceryl ester[1][2]. Due to the current lack of specific data on PGD2-SA, this guide will provide a comprehensive overview of the well-established mechanism of action of its parent compound, Prostaglandin D2 (PGD2). Understanding the signaling pathways of PGD2 is crucial for postulating the potential, yet unconfirmed, biological activities of its stable analog, PGD2-SA.
Introduction to Prostaglandin D2 (PGD2)
Prostaglandin D2 (PGD2) is a primary cyclooxygenase metabolite of arachidonic acid, predominantly produced by mast cells, macrophages, and Th2 lymphocytes[3]. It is a key mediator in a variety of physiological and pathological processes, including the regulation of sleep, body temperature, and allergic inflammation[4][5]. PGD2 exerts its diverse effects by binding to two distinct G protein-coupled receptors (GPCRs): the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[3][6][7]. These two receptors often have opposing downstream effects, making the PGD2 signaling pathway a complex and tightly regulated system[3].
Prostaglandin D2 Receptors and Signaling Pathways
PGD2's biological functions are mediated through its interaction with the DP1 and CRTH2 (DP2) receptors, which are coupled to different G proteins and initiate distinct intracellular signaling cascades[3][6].
The DP1 Receptor Pathway
The DP1 receptor is a Gs-coupled GPCR[4]. Upon activation by PGD2, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP)[5]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). This pathway is generally associated with smooth muscle relaxation, vasodilation, and the inhibition of platelet aggregation[8]. In the context of the immune response, DP1 activation can inhibit the migration of certain immune cells and promote the apoptosis of eosinophils[3].
DP1 Receptor Signaling Pathway
The CRTH2 (DP2) Receptor Pathway
In contrast to the DP1 receptor, the CRTH2 (DP2) receptor is coupled to a Gi protein[6][9]. Activation of the CRTH2 receptor by PGD2 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels[9]. More prominently, the βγ subunits of the Gi protein activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, triggers a variety of cellular responses, including the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils[3][10]. This pathway is therefore strongly associated with pro-inflammatory and allergic responses[3][10].
CRTH2 (DP2) Receptor Signaling Pathway
Quantitative Data
The following table summarizes the binding affinities of PGD2 and its metabolites for the human CRTH2 receptor.
| Ligand | Ki (nM) | Reference |
| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 | [9] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | [9] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | [9] |
| Δ12-PGJ2 | 6.8 | [11] |
| Δ12-PGD2 | 7.63 | [11] |
| 9α,11β-PGF2 | 315.0 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PGD2 and its analogs.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin D2 serinol amide - Cayman Chemical [bioscience.co.uk]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 8. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of prostaglandin D2/CRTH2 pathway on asthma exacerbation induced by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
Synthesis and chemical properties of Prostaglandin D2 serinol amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) is a synthetic analog of Prostaglandin D2 (PGD2), an endogenous lipid mediator involved in a wide array of physiological and pathological processes. Characterized by the amidation of the C1 carboxyl group of PGD2 with serinol, PGD2-SA is designed to offer enhanced stability compared to its naturally occurring counterparts, such as PGD2 2-glyceryl ester, by preventing isomerization. This technical guide provides a detailed overview of the synthesis, chemical properties, and potential biological activities of PGD2-SA, drawing upon established principles of prostaglandin chemistry and pharmacology. While specific experimental data for PGD2-SA is limited in publicly available literature, this document consolidates known information regarding its parent compound and related analogs to provide a foundational resource for researchers.
Chemical Properties and Structure
Prostaglandin D2 serinol amide is a derivative of PGD2, a member of the eicosanoid family of lipids. The key structural feature of PGD2-SA is the stable amide linkage formed between the carboxylic acid of PGD2 and the amino group of serinol (2-amino-1,3-propanediol). This modification is intended to prevent the intramolecular isomerization that can occur in ester-linked prostaglandin analogs, thus providing a more stable molecule for experimental investigation.
| Property | Data | Reference |
| Formal Name | N-[(2-hydroxy-1-hydroxymethyl)ethyl]-9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-amide | [1] |
| Synonyms | PGD2-SA | [1] |
| Molecular Formula | C23H39NO6 | [1] |
| Formula Weight | 425.6 g/mol | [1] |
| CAS Number | 851761-42-7 | [1] |
| Purity | ≥95% (as commercially available) | [1] |
| Formulation | Typically supplied as a solution in ethanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
Solubility
| Solvent | Solubility | Reference |
| DMF | 25 mg/ml | [1] |
| DMSO | 25 mg/ml | [1] |
| Ethanol | 25 mg/ml | [1] |
| PBS (pH 7.2) | 5 mg/ml | [1] |
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis would likely proceed via the activation of the carboxylic acid of PGD2, followed by nucleophilic attack by the amino group of serinol.
Caption: Proposed synthesis of PGD2 Serinol Amide.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common amide coupling reactions. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.
Materials:
-
Prostaglandin D2 (PGD2)
-
Serinol
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
-
Activation of Prostaglandin D2:
-
Dissolve Prostaglandin D2 (1 equivalent) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). The formation of the NHS ester can be observed.
-
-
Coupling with Serinol:
-
In a separate flask, dissolve serinol (1.5 equivalents) in anhydrous DMF.
-
Add the solution of the activated PGD2-NHS ester dropwise to the serinol solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate/hexanes) to yield pure this compound.
-
-
Characterization:
-
The purified product should be characterized by standard analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 426.6 m/z).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the formation of the amide bond.
-
-
Chemical Properties and Stability
The serinol amide modification is expected to confer greater chemical stability to the molecule compared to naturally occurring PGD2 esters.
Stability
PGD2-SA is anticipated to be stable under standard storage conditions (-20°C in an organic solvent). Unlike PGD2 glyceryl esters, it is not prone to isomerization. However, like other prostaglandins, it may be sensitive to acidic and basic conditions, as well as to heat and light over extended periods.
Experimental Protocol for Stability Assessment (Hypothetical)
A stability study could be performed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.
Procedure:
-
Prepare stock solutions of PGD2-SA in a suitable solvent (e.g., ethanol).
-
Aliquot the stock solution into separate vials and subject them to various conditions (e.g., different pH buffers, elevated temperatures, light exposure).
-
At specified time points, analyze the samples by a validated HPLC method to quantify the amount of PGD2-SA remaining and to detect any degradation products.
-
A reverse-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water (with a formic acid modifier for mass spectrometry) would be a suitable starting point for method development.
Biological Activity and Signaling Pathways
While the biological activity of PGD2-SA has not been extensively characterized, it is designed as a stable analog of PGD2. Therefore, it is hypothesized to interact with the same receptors as PGD2, namely the DP1 and DP2 (also known as CRTH2) receptors.
Prostaglandin D2 Signaling
PGD2 is a major product of the cyclooxygenase pathway and is released by mast cells, Th2 cells, and other immune cells. Its biological effects are mediated through the activation of two G-protein coupled receptors:
-
DP1 Receptor: Activation of the DP1 receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in vasodilation and inhibition of platelet aggregation.
-
DP2 Receptor (CRTH2): Activation of the DP2 receptor is coupled to a decrease in cAMP and an increase in intracellular calcium, leading to chemotaxis of eosinophils, basophils, and Th2 lymphocytes.
Caption: Hypothesized signaling pathways of PGD2-SA.
Potential Therapeutic Applications
Given its relationship to PGD2, PGD2-SA could be a valuable tool for studying PGD2-mediated processes. Potential areas of research include:
-
Allergic Inflammation: Investigating the role of DP1 and DP2 receptors in asthma and allergic rhinitis.
-
Ophthalmology: PGD2 analogs are known to modulate intraocular pressure, suggesting a potential application in glaucoma research.
-
Neuroscience: PGD2 is involved in sleep regulation and pain perception.
Experimental Protocols for Biological Characterization
4.3.1. Receptor Binding Assay (Hypothetical)
This protocol describes a competitive radioligand binding assay to determine the affinity of PGD2-SA for the DP1 and DP2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human DP1 or DP2 receptors.
-
Radiolabeled PGD2 (e.g., [³H]-PGD2).
-
This compound (PGD2-SA).
-
Unlabeled PGD2 (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, combine cell membranes, [³H]-PGD2 (at a concentration near its Kd), and varying concentrations of PGD2-SA.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled PGD2.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of PGD2-SA and determine the Ki value using appropriate software.
4.3.2. Functional Assay: cAMP Measurement (Hypothetical)
This protocol measures the effect of PGD2-SA on intracellular cAMP levels in cells expressing the DP1 receptor.
Materials:
-
Cells stably expressing the human DP1 receptor (e.g., HEK293 cells).
-
This compound (PGD2-SA).
-
Forskolin (B1673556) (to stimulate adenylate cyclase).
-
A commercial cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Plate the DP1-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase inhibitor for 15-30 minutes.
-
Add varying concentrations of PGD2-SA to the cells and incubate for a specified time (e.g., 15 minutes).
-
Add a sub-maximal concentration of forskolin to all wells except the basal control.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Plot the cAMP concentration against the log of the PGD2-SA concentration to determine the EC50 value.
Conclusion
This compound represents a valuable research tool for investigating the biological roles of PGD2. Its enhanced stability makes it a more reliable compound for in vitro and potentially in vivo studies compared to less stable PGD2 analogs. While specific experimental data on PGD2-SA is sparse, the information provided in this guide, based on the known chemistry and pharmacology of prostaglandins, offers a solid foundation for researchers to design and execute their studies. Further research is warranted to fully elucidate the specific binding affinities, functional activities, and potential therapeutic applications of this compound.
References
The Biological Profile of Prostaglandin D2 and its Stable Analog, Prostaglandin D2 Serinol Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, most notably in allergic inflammation and sleep regulation. Its therapeutic potential is limited by its chemical instability. Prostaglandin D2 serinol amide (PGD2-SA) is a synthetic, stable analog of a PGD2 metabolite, designed to overcome this limitation. However, the biological activity of PGD2-SA itself remains largely uncharacterized in publicly available literature.[1] This guide provides a comprehensive overview of the well-established biological activities of the parent compound, PGD2, as a predictive framework for the potential actions of PGD2-SA. It details the receptor interactions, signaling pathways, and cellular effects of PGD2, along with the experimental protocols used to elucidate these activities.
Introduction to Prostaglandin D2 and its Serinol Amide Analog
Prostaglandin D2 is a major cyclooxygenase (COX) pathway product derived from arachidonic acid. It is produced by various cells, including mast cells, dendritic cells, and T helper 2 (Th2) cells.[2] PGD2's biological effects are mediated through its interaction with three primary G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1), the D-prostanoid receptor 2 (DP2, also known as CRTH2), and the thromboxane (B8750289) receptor (TP).[3][4]
This compound (PGD2-SA) is a stable analog of PGD2 2-glyceryl ester. Unlike its natural counterpart, PGD2-SA is designed to resist isomerization to the less active 1-glyceryl ester form, making it a more reliable tool for in vitro and in vivo studies.[1] While one report suggests it is a weak inhibitor of [3H]2-oleoylglycerol hydrolysis, its broader biological activity has not been determined.[5][6] This guide will, therefore, focus on the known activities of PGD2.
Receptor Binding and Signaling Pathways
The pleiotropic effects of PGD2 are a direct result of its ability to activate distinct signaling cascades through its various receptors.
DP1 Receptor
The DP1 receptor is a Gs-coupled receptor.[2] Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7] This signaling pathway is generally associated with vasodilation, inhibition of cell migration, and eosinophil apoptosis.[3][4]
DP2 (CRTH2) Receptor
In contrast to DP1, the DP2 receptor (CRTH2) is a Gi-coupled receptor.[8] Its activation by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[3] Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium.[3] This pathway is pro-inflammatory, promoting the chemotaxis and activation of Th2 cells, eosinophils, and basophils.[3][9]
TP Receptor
PGD2 can also act as an agonist at the thromboxane (TP) receptor, which is coupled to Gq and G12/13 proteins.[3][10] Gq activation stimulates PLC, leading to increased intracellular calcium, while G12/13 activation engages Rho signaling pathways.[10] This can result in effects like smooth muscle contraction.[11][12]
Quantitative Data on PGD2 Receptor Interactions
The following table summarizes the binding affinities and functional potencies of PGD2 for its primary receptors. Data for PGD2-SA is not available.
| Ligand | Receptor | Species | Assay Type | Parameter | Value (nM) | Reference |
| PGD2 | DP1 | Human | Binding | Ki | 0.5 - 1 | [7] |
| PGD2 | DP2 (CRTH2) | Human | Binding | Ki | 3 - 32 | [3] |
| PGD2 | TP | Human | Functional | EC50 | >100 | [3] |
| 15-deoxy-Δ12,14-PGD2 | DP2 (CRTH2) | Human | Binding | Ki | ~25 | [3] |
Biological Activities in Allergic Inflammation
PGD2 is a central mediator in type 2 inflammatory responses, characteristic of allergic diseases like asthma and allergic rhinitis.[13][14]
-
Pro-inflammatory (via DP2): PGD2 recruits eosinophils, basophils, and Th2 lymphocytes to sites of inflammation.[3][9] It also stimulates these cells to release pro-inflammatory mediators.[9]
-
Anti-inflammatory (via DP1): In some contexts, PGD2 can have opposing, anti-inflammatory effects through the DP1 receptor, such as inhibiting immune cell migration and promoting the apoptosis of eosinophils.[3][4]
Animal models of allergic inflammation have shown that PGD2 can exacerbate airway hyperresponsiveness and eosinophilia.[13] Conversely, DP receptor knockout mice have shown suppressed allergic inflammation, highlighting the pathological role of this receptor.[15]
Experimental Protocols
The characterization of PGD2 and its analogs relies on a suite of in vitro assays.
Receptor Binding Assay
This assay measures the affinity of a ligand for a specific receptor.
-
Principle: A radiolabeled ligand (e.g., [3H]PGD2) is incubated with a source of the receptor (e.g., cell membranes from transfected cells). A competitive, unlabeled ligand (like PGD2-SA) is added at varying concentrations. The amount of radiolabeled ligand displaced is measured to determine the binding affinity (Ki) of the test compound.[16]
-
Methodology:
-
Preparation: Prepare cell membranes expressing the receptor of interest (DP1, DP2, or TP).
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of radiolabeled PGD2, and serial dilutions of the unlabeled test compound.
-
Separation: After incubation, rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter plate. The receptor and bound ligand are retained on the filter.[16]
-
Detection: The radioactivity on the filters is quantified using a scintillation counter.
-
Analysis: The data is used to generate a competition curve and calculate the IC50, which is then converted to a Ki value.
-
cAMP Functional Assay
This assay determines whether a ligand activates a Gs- or Gi-coupled receptor.
-
Principle: Ligand binding to a Gs-coupled receptor (like DP1) increases cAMP, while binding to a Gi-coupled receptor (like DP2) decreases forskolin-stimulated cAMP levels. The amount of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF or AlphaScreen.[17][18][19]
-
Methodology:
-
Cell Plating: Seed cells expressing the receptor of interest into a multi-well plate.
-
Stimulation: For Gi-coupled assays, pre-stimulate cells with forskolin (B1673556) to elevate basal cAMP levels. Add the test ligand (e.g., PGD2-SA) at various concentrations.
-
Lysis and Detection: Lyse the cells and add detection reagents. In a typical competitive immunoassay, cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[18][20]
-
Signal Reading: The signal (e.g., fluorescence or luminescence) is read on a plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Calcium Mobilization Assay
This assay is used to detect the activation of Gq-coupled receptors (like TP) or Gi-coupled receptors that can signal through Gβγ to activate PLC.
-
Principle: Activation of the Gq/PLC pathway leads to the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loaded into the cells.[21][22][23]
-
Methodology:
-
Cell Plating: Seed cells expressing the receptor of interest in a black-walled, clear-bottom multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye.
-
Ligand Addition: Place the plate in a fluorescent plate reader (e.g., FLIPR). The instrument adds the test compound to the wells while simultaneously measuring fluorescence.[23][24]
-
Signal Reading: The fluorescence intensity is monitored over time to capture the kinetic calcium response.
-
Analysis: The peak fluorescence response is plotted against ligand concentration to determine the EC50.
-
Chemotaxis Assay
This assay measures the ability of a compound to induce directed cell migration.
-
Principle: The assay uses a two-chamber system (e.g., a Boyden chamber or IncuCyte® Clearview plate) separated by a microporous membrane. Cells are placed in the upper chamber, and the chemoattractant (e.g., PGD2) is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.[25][26][27]
-
Methodology:
-
Plate Preparation: Coat the membrane of the insert plate with an appropriate extracellular matrix protein.[28]
-
Cell Seeding: Place a suspension of the cells to be tested (e.g., eosinophils or Th2 cells) into the upper chamber (the insert).[28][29]
-
Chemoattractant Addition: Add the test compound (the potential chemoattractant) to the lower chamber (the reservoir).[28]
-
Incubation: Incubate the plate for a period sufficient to allow cell migration.
-
Quantification: Quantify the migrated cells. This can be done by staining the cells that have migrated to the bottom of the membrane and counting them, or by using real-time imaging systems like the IncuCyte® to track cell movement into the lower chamber.[25][29]
-
Conclusion and Future Directions
Prostaglandin D2 is a potent lipid mediator with dual pro- and anti-inflammatory roles, dictated by the differential engagement of its DP1, DP2, and TP receptors. Its involvement in allergic disease makes these receptors attractive therapeutic targets. This compound, as a stable analog, represents a valuable chemical tool. However, a significant knowledge gap exists regarding its specific biological activities. Future research should focus on characterizing the receptor binding profile and functional activity of PGD2-SA at the DP1, DP2, and TP receptors using the assays detailed in this guide. Such studies are essential to validate its utility as a stable PGD2 mimetic and to explore its potential as a therapeutic agent in its own right.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prostaglandin DP1 receptor - Wikipedia [en.wikipedia.org]
- 8. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 10. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 11. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 13. Prostaglandins in Asthma and Allergic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Biology of Prostaglandins and Their Role as a Target for Allergic Airway Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 22. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 23. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 24. benchchem.com [benchchem.com]
- 25. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. In Vitro Migration Assays | Springer Nature Experiments [experiments.springernature.com]
- 27. In Vitro Migration Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sartorius.com [sartorius.com]
- 29. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Prostaglandin D2 Serinol Amide: A Technical Guide to its Predicted Receptor Binding Profile and Signaling
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) is a synthetic, stable analog of the 2-glyceryl ester of Prostaglandin D2 (PGD2)[1]. While the biological activity and specific receptor binding profile of PGD2-SA have not yet been fully determined, its structural similarity to PGD2, a key lipid mediator in various physiological and pathological processes, provides a strong basis for predicting its molecular targets and mechanism of action[1]. This technical guide consolidates the extensive research on PGD2 receptor binding and signaling to offer a foundational framework for investigating PGD2-SA. It details the primary receptors for PGD2—the DP1 and DP2 (CRTH2) receptors—their signaling pathways, and the experimental protocols required to characterize the binding and functional activity of novel analogs like PGD2-SA. All quantitative data are presented for comparative analysis, and key processes are visualized to facilitate understanding.
Introduction: The Prostaglandin D2 Receptor System
Prostaglandin D2 is an abundant prostanoid derived from the cyclooxygenase (COX) pathway and is a critical mediator in processes ranging from sleep regulation to allergic inflammation[2][3][4]. PGD2 exerts its effects through two distinct, high-affinity G protein-coupled receptors (GPCRs): the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2[3][5][6][7]. These receptors are not structurally homologous and couple to different G proteins, leading to distinct downstream cellular responses[6][7][8].
-
DP1 Receptor: The DP1 receptor is a member of the prostanoid receptor family that, upon activation, couples to the stimulatory G protein (Gs)[2][7]. This interaction stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[2][4]. DP1 signaling is associated with vasodilation, inhibition of platelet aggregation, and sleep regulation[2][7].
-
DP2 Receptor (CRTH2): In contrast, the DP2 receptor is more closely related to chemoattractant receptors[6][9][10]. It couples to the inhibitory G protein (Gi), leading to a decrease in cAMP and an increase in intracellular calcium mobilization[6]. This pathway is primarily pro-inflammatory, inducing the chemotaxis and activation of immune cells such as T-helper 2 (Th2) lymphocytes, eosinophils, and basophils[5][6][10].
PGD2 serinol amide, as a stable PGD2 analog, is hypothesized to interact with one or both of these receptors. Its serinol amide modification at the carboxyl terminus may alter its binding affinity, selectivity, and functional efficacy compared to the parent PGD2 molecule. The following sections provide the necessary data and methodologies to test this hypothesis.
Quantitative Receptor Binding Profiles of PGD2 and Metabolites
Characterizing the binding affinity of a ligand is fundamental to understanding its potential biological function. The tables below summarize the reported binding affinities (Ki) of PGD2 and its major metabolites for the human DP1 and DP2 (CRTH2) receptors. This data provides a crucial benchmark for evaluating the binding profile of PGD2-SA.
Table 1: Binding Affinity (Ki) of PGD2 and Related Ligands at the Human DP2 (CRTH2) Receptor
| Ligand | Ki (nM) | Reference |
| Prostaglandin D2 (PGD2) | 2.4 | [8][11] |
| 13,14-dihydro-15-keto PGD2 | 2.91 | [8] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 3.15 | [8] |
| Δ¹²-PGJ₂ | 6.8 | [11] |
| Δ¹²-PGD2 | 7.63 | [5][11] |
| 9α,11β-PGF₂ | 315.0 | [11] |
Table 2: Comparative Selectivity of PGD2 Metabolites for DP2 (CRTH2) vs. DP1 Receptors
| Ligand | Selectivity for DP2 over DP1 | Reference |
| Δ¹²-PGD2 | 55-fold | [5] |
| 13,14-dihydro-15-keto PGD2 | ~2000-fold | [8] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Visualization
The distinct signaling cascades initiated by the activation of DP1 and DP2 receptors are central to their different physiological roles.
DP1 Receptor Signaling Pathway
Activation of the DP1 receptor by an agonist like PGD2 leads to Gs protein-mediated stimulation of adenylyl cyclase (AC), which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as smooth muscle relaxation or modulation of inflammation[2][12].
Caption: DP1 receptor Gs-cAMP signaling pathway.
DP2 (CRTH2) Receptor Signaling Pathway
In contrast, agonist binding to the DP2 receptor activates the Gi protein. This activation has two primary effects: inhibition of adenylyl cyclase, which lowers cAMP levels, and the release of Gβγ subunits, which activate phospholipase C (PLC). PLC subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium (Ca²⁺) stores and the activation of Protein Kinase C (PKC), respectively. These events culminate in pro-inflammatory responses like immune cell chemotaxis and degranulation.
Caption: DP2 (CRTH2) receptor Gi-calcium signaling pathway.
Experimental Protocols for Characterization
To determine the receptor binding profile and functional activity of PGD2-SA, a series of established assays should be employed.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor. It is the gold standard for determining Ki values.
Objective: To determine the binding affinity (Ki) of PGD2-SA for DP1 and DP2 receptors.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing either the human DP1 or DP2 receptor are cultured and harvested. The cells are lysed, and the membrane fraction is isolated via centrifugation.
-
Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [³H]PGD2) is incubated with the receptor-containing membranes.
-
Test Compound Addition: Increasing concentrations of the unlabeled test compound (PGD2-SA) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to calculate the IC50 value (the concentration of PGD2-SA that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the cellular response following receptor activation, determining whether the ligand is an agonist, antagonist, or inverse agonist.
A. cAMP Measurement Assay (for DP1 activity)
Objective: To determine if PGD2-SA acts as an agonist or antagonist at the DP1 receptor.
Methodology:
-
Cell Culture: HEK293 cells expressing the DP1 receptor are plated in multi-well plates.
-
Stimulation: Cells are treated with varying concentrations of PGD2-SA. To test for antagonism, cells are pre-incubated with PGD2-SA before stimulating with a known DP1 agonist (e.g., PGD2 or BW245C).
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: For agonist activity, a dose-response curve is generated to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect). For antagonist activity, the assay measures the rightward shift in the agonist's dose-response curve to calculate the pA2 or KB value.
B. Calcium Mobilization Assay (for DP2 activity)
Objective: To determine if PGD2-SA acts as an agonist or antagonist at the DP2 receptor.
Methodology:
-
Cell Loading: HEK293 cells expressing the DP2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The baseline fluorescence is measured before the addition of PGD2-SA (for agonist testing) or a known DP2 agonist after pre-incubation with PGD2-SA (for antagonist testing).
-
Detection: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. EC50 and Emax (for agonists) or IC50 (for antagonists) values are calculated from the dose-response curves.
Conclusion and Future Directions
Prostaglandin D2 serinol amide represents a novel chemical entity with the potential to modulate the PGD2 signaling system. While direct experimental data on its binding profile remains to be established, its structural design as a stable PGD2 analog strongly suggests it will interact with the DP1 and/or DP2 receptors. Based on related amide analogs, modifications at this position can significantly impact activity and receptor interaction[13]. The technical information and detailed protocols provided in this guide offer a comprehensive roadmap for the systematic characterization of PGD2-SA. Determining its binding affinities (Ki), functional potencies (EC50/IC50), and selectivity will be the critical first steps in uncovering its therapeutic potential in inflammation, allergy, or other PGD2-mediated conditions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
Prostaglandin D2 Serinol Amide: A Potential Modulator of Intraocular Pressure
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Elevated intraocular pressure (IOP) remains a primary risk factor for glaucomatous optic neuropathy. Prostaglandin (B15479496) analogs have revolutionized glaucoma management by effectively lowering IOP. While the widely used prostaglandin F2α (PGF2α) analogs primarily enhance uveoscleral outflow, the role of other prostanoids, particularly prostaglandin D2 (PGD2) derivatives, is an active area of investigation. This technical guide explores the potential role of Prostaglandin D2 Serinol Amide (PGD2-SA) in IOP regulation. Direct biological data on PGD2-SA is currently limited; therefore, this document synthesizes information from studies on PGD2 and its stable analogs to build a framework for understanding the potential mechanisms of action, relevant signaling pathways, and experimental methodologies for evaluating PGD2-SA as a therapeutic agent for glaucoma.
Introduction to Prostaglandin D2 and its Analogs in IOP Regulation
Prostaglandin D2 (PGD2) is a naturally occurring prostanoid that has been shown to induce a dose-dependent reduction in intraocular pressure in various animal models, including rabbits.[1][2] Unlike some other prostaglandins (B1171923), the hypotensive effect of PGD2 in rabbits is not preceded by an initial hypertensive phase.[2] The IOP-lowering effect is observed within 30 minutes of topical application and can last for over seven hours.[1][2]
The therapeutic potential of native PGD2 is limited by its chemical instability. This has led to the development of more stable analogs. PGD2-SA is one such stable analog of a PGD2 derivative, PGD2 2-glyceryl ester. A key feature of PGD2-SA is its resistance to isomerization to the less active primary ester, which is a common issue with other fatty acyl 2-glyceryl esters.[3] However, it is crucial to note that the biological activity of PGD2-SA has not yet been definitively determined.[3]
Studies on other stable PGD2 analogs, such as BW245C, have provided valuable insights. BW245C, a selective DP1 receptor agonist, has been shown to be equipotent to PGD2 in lowering IOP but with a potentially better side-effect profile, causing less conjunctival inflammation.[4] In human volunteers, both PGD2 and BW245C have demonstrated efficacy in reducing IOP, although their clinical utility may be limited by side effects like conjunctival hyperemia.[5][6]
Mechanism of Action: The Role of DP Receptors
PGD2 exerts its biological effects through two main G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2). The IOP-lowering effects of PGD2 and its analogs are believed to be primarily mediated through the DP1 receptor.
DP1 Receptor Signaling
Activation of the DP1 receptor is coupled to the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase. This, in turn, increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In the context of the eye, DP1 receptors are found in the ciliary muscle.[2] The subsequent rise in cAMP is thought to induce relaxation of the ciliary muscle. This relaxation of the ciliary muscle is a proposed mechanism for increasing the uveoscleral outflow of aqueous humor, thereby reducing IOP.
DP2 (CRTH2) Receptor Signaling
The DP2 receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. It is also known to mediate calcium mobilization. The role of the DP2 receptor in IOP regulation is less clear. It is primarily associated with inflammatory responses and the chemotaxis of immune cells. Further research is needed to elucidate any potential involvement of the DP2 receptor in aqueous humor dynamics.
Quantitative Data on IOP Reduction by PGD2 and its Analogs
The following tables summarize the available quantitative data on the IOP-lowering effects of PGD2 and its analog BW245C in both preclinical models and human subjects. For comparison, data for the widely used PGF2α analog, latanoprost, is also included.
Table 1: Preclinical Studies on IOP Reduction
| Compound | Species | Dose | Maximum IOP Reduction | Time to Max Effect | Duration of Effect | Citation |
| PGD2 | Rabbit | 0.4 - 250 µg | Dose-dependent | Within 30 mins | > 7 hours | [1][2] |
| BW245C | Rabbit | Not Specified | Equipotent to PGD2 | Not Specified | Not Specified | [4] |
| Latanoprost | Monkey | 1.5 µg | ~25% | Not Specified | At least 24 hours | [7] |
Table 2: Clinical Studies on IOP Reduction in Normotensive Humans
| Compound | Dose | Mean IOP Reduction (mmHg) | Notes | Citation |
| PGD2 | 5 µg | 0.8 | [5] | |
| PGD2 | 10 µg | 1.0 | [5] | |
| PGD2 | 50 µg | 1.1 | Preceded by initial hypertension | [5] |
| BW245C | 2.5 µg | Similar to 50 µg PGD2 | Preceded by initial hypertension | [5] |
| Latanoprost | 0.005% | 25% - 32% | Widely used for glaucoma | [8] |
Experimental Protocols for Evaluating PGD2-SA
The following outlines a general experimental workflow for the preclinical evaluation of a novel compound like PGD2-SA for its IOP-lowering efficacy and mechanism of action.
In Vivo IOP Measurement in Animal Models
-
Animal Models: Normotensive and hypertensive rabbits or non-human primates (e.g., cynomolgus monkeys) are commonly used.
-
Drug Administration: Topical administration of PGD2-SA in a suitable vehicle to one eye, with the contralateral eye receiving the vehicle as a control.
-
IOP Measurement (Tonometry): IOP is measured at baseline and at various time points post-instillation using a calibrated tonometer (e.g., pneumatonometer, Tono-Pen).
-
Dose-Response and Duration of Action: Studies are conducted with varying concentrations of PGD2-SA to determine the dose-response relationship and the duration of the IOP-lowering effect.
Aqueous Humor Dynamics Studies
To determine the mechanism by which PGD2-SA lowers IOP, the following parameters of aqueous humor dynamics can be assessed:
-
Aqueous Humor Outflow:
-
Uveoscleral Outflow: Can be measured using techniques like fluorescent tracer perfusion or by calculation using the Goldmann equation.
-
Trabecular Outflow Facility: Determined by tonography or perfusion studies in isolated anterior segments.
-
-
Aqueous Humor Formation (Inflow): Measured by fluorophotometry.
In Vitro Studies
-
Receptor Binding Assays: To determine the binding affinity of PGD2-SA to DP1 and DP2 receptors.
-
Second Messenger Assays: To measure changes in intracellular cAMP levels in response to PGD2-SA in cultured human ciliary muscle cells or trabecular meshwork cells.
-
Cellular Assays: To investigate the effects of PGD2-SA on cell morphology, cytoskeleton, and extracellular matrix protein expression in ciliary muscle and trabecular meshwork cells.
Conclusion and Future Directions
This compound represents a potentially novel therapeutic agent for the management of elevated intraocular pressure. Based on the current understanding of PGD2 and its stable analogs, PGD2-SA is hypothesized to lower IOP primarily through the activation of the DP1 receptor, leading to ciliary muscle relaxation and an increase in uveoscleral outflow. The stability of the serinol amide linkage makes it an attractive candidate for further investigation.
Significant research is required to validate these hypotheses. The immediate next steps should focus on determining the fundamental biological activity of PGD2-SA. This includes comprehensive in vitro receptor binding and functional assays, followed by well-designed in vivo studies in relevant animal models to assess its IOP-lowering efficacy, duration of action, and safety profile. Elucidating the precise mechanism of action through detailed aqueous humor dynamics studies will be critical for its potential development as a next-generation anti-glaucoma medication.
References
- 1. Comparison of the hypotensive and other ocular effects of prostaglandins E2 and F2 alpha on cat and rhesus monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostanoid-induced relaxation of precontracted cat ciliary muscle is mediated by EP2 and DP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. youtube.com [youtube.com]
- 5. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Initial clinical studies with prostaglandins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Prostaglandin D2 Serinol Amide: A Technical Guide to its Potential Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) is a stable synthetic analog of Prostaglandin D2 (PGD2), an endogenous lipid mediator with a well-documented, albeit complex, role in inflammatory processes. While direct experimental data on the anti-inflammatory properties of PGD2-SA is limited, its structural similarity to PGD2 suggests it will interact with the same signaling pathways, offering a valuable tool for research into the therapeutic modulation of inflammation. This technical guide provides an in-depth overview of the potential anti-inflammatory properties of PGD2-SA, based on the known mechanisms of PGD2 and its analogs. It details the relevant signaling pathways, summarizes quantitative data from studies on related compounds, and provides established experimental protocols for investigating its anti-inflammatory effects.
Core Concepts: The Dichotomous Role of Prostaglandin D2 in Inflammation
Prostaglandin D2, the parent compound of PGD2-SA, exhibits both pro- and anti-inflammatory effects, which are mediated by its interaction with two distinct G protein-coupled receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] The overall effect of PGD2 in an inflammatory setting is therefore dependent on the cellular context and the relative expression of these two receptors.
-
DP1 Receptor Activation: The Anti-inflammatory Pathway. Activation of the DP1 receptor is primarily associated with anti-inflammatory responses.[3][4] This pathway is coupled to a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] Elevated cAMP can, in turn, activate protein kinase A (PKA) and other downstream effectors that mediate a range of anti-inflammatory actions, including the suppression of pro-inflammatory cytokine production and the inhibition of immune cell activation.[3][4]
-
DP2 Receptor Activation: The Pro-inflammatory Pathway. In contrast, the DP2 receptor is coupled to a Gi protein, and its activation leads to a decrease in intracellular cAMP, an increase in intracellular calcium, and the activation of pro-inflammatory signaling cascades.[5][6] This pathway is known to promote the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and basophils, thereby exacerbating allergic and inflammatory responses.[2][5]
Given that PGD2-SA is a stable analog of PGD2, it is hypothesized to exert its biological effects through these same receptors. Its potential as an anti-inflammatory agent will therefore depend on its relative affinity and efficacy at the DP1 versus the DP2 receptor.
Signaling Pathways
The following diagrams illustrate the key signaling pathways associated with PGD2 receptor activation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on PGD2 and its analogs, which can serve as a reference for predicting the potential activity of PGD2-SA.
Table 1: Receptor Binding Affinities of PGD2 and Analogs
| Compound | Receptor | Binding Affinity (Kd or Ki, nM) | Cell Type/System | Reference |
| Prostaglandin D2 | DP1 | ~1.5 | Recombinant Human | [7] |
| Prostaglandin D2 | DP2 (CRTH2) | 2.5 (high affinity), 109 (low affinity) | Recombinant Human | [7][8] |
| BW245C (DP1 agonist) | DP1 | ~1.0 | Recombinant Human | [9] |
| CAY10471 (DP2 antagonist) | DP2 (CRTH2) | ~1.3 | Recombinant Human | [10] |
Table 2: Effects of PGD2 Analogs on Inflammatory Responses
| Compound/Treatment | Model/Cell Type | Parameter Measured | Effect | Reference |
| PGD2-glycerol ester (20 mg/kg) | LPS-induced inflammation in mice | Pro-inflammatory cytokine expression in liver | Reduction | [11][12] |
| BW245C (DP1 agonist) | Mouse model of dermatitis | Inflammation | Decrease | [9] |
| BW245C (1 mg/kg) | Mouse model of intestinal permeability | Serum FITC-dextran levels | Decreased by ~50% | [13] |
| CAY10471 (DP2 antagonist) | Mouse model of chronic contact hypersensitivity | Inflammation | Attenuation | [10] |
| PGD2 | Human Th2 cells | IL-4, IL-5, IL-13 production (mRNA) | EC50: 88, 178, 111 nM respectively | [14] |
| Ramatroban (DP2 antagonist) | PGD2-stimulated Human Th2 cells | IL-4, IL-5, IL-13 production | IC50: 103, 182, 118 nM respectively | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of PGD2-SA.
In Vitro Assays
1. Receptor Binding Assay
-
Objective: To determine the binding affinity of PGD2-SA for the DP1 and DP2 receptors.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably transfected to express either the human DP1 or DP2 receptor.
-
Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]PGD2) and increasing concentrations of unlabeled PGD2-SA.
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.[7][16]
-
2. Measurement of Intracellular cAMP Levels
-
Objective: To assess the functional activity of PGD2-SA at the Gs-coupled DP1 receptor.
-
Methodology:
-
Cell Culture: Plate HEK293-DP1 cells in a multi-well plate.
-
Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of PGD2-SA for a defined period.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET-based assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the PGD2-SA concentration to determine the EC50 value.
-
3. Cytokine Production Assay
-
Objective: To evaluate the effect of PGD2-SA on the production of pro-inflammatory cytokines.
-
Methodology:
-
Cell Culture: Use a relevant cell line (e.g., RAW 264.7 macrophages, primary human peripheral blood mononuclear cells).
-
Treatment: Pre-treat the cells with different concentrations of PGD2-SA for a specified time.
-
Inflammatory Stimulus: Induce an inflammatory response by adding an inflammatory agent such as lipopolysaccharide (LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage inhibition of cytokine production at each concentration of PGD2-SA and determine the IC50 value.[17][18]
-
4. NF-κB Activation Assay
-
Objective: To determine if PGD2-SA inhibits the NF-κB signaling pathway.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7) and treat with PGD2-SA followed by stimulation with LPS.
-
Protein Extraction: Prepare nuclear and cytoplasmic protein extracts from the cells.
-
Western Blotting: Perform Western blot analysis to detect the levels of phosphorylated IκBα in the cytoplasm and the p65 subunit of NF-κB in the nuclear extracts. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.
-
Reporter Gene Assay (Alternative): Transfect cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. Measure luciferase activity after treatment with PGD2-SA and an inflammatory stimulus. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.[19][20]
-
In Vivo Models
1. Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Objective: To assess the in vivo anti-inflammatory efficacy of PGD2-SA in a model of acute systemic inflammation.
-
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice).
-
Treatment: Administer PGD2-SA via a relevant route (e.g., intraperitoneal, oral) at various doses.
-
Induction of Inflammation: After a pre-treatment period, inject a sublethal dose of LPS intraperitoneally.
-
Sample Collection: At a specified time point after LPS injection, collect blood samples (for serum cytokine analysis) and tissues (e.g., lung, liver for histological analysis and gene expression studies).
-
Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6). Perform histological examination of tissues to assess inflammatory cell infiltration and tissue damage.[11][21]
-
Experimental Workflow Visualization
Conclusion
While direct evidence for the anti-inflammatory properties of Prostaglandin D2 serinol amide is currently lacking, its structural relationship to PGD2 provides a strong rationale for its investigation as a modulator of inflammatory pathways. By targeting the DP1 and DP2 receptors, PGD2-SA has the potential to either suppress or promote inflammation. The experimental protocols and comparative data presented in this guide offer a comprehensive framework for researchers to elucidate the specific pharmacological profile of PGD2-SA and to evaluate its therapeutic potential in inflammatory diseases. A thorough characterization of its receptor selectivity and functional activity will be crucial in determining its utility as a novel anti-inflammatory agent.
References
- 1. bjbms.org [bjbms.org]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Anti-inflammatory effects of the prostaglandin D2/prostaglandin DP1 receptor and lipocalin-type prostaglandin D2 synthase/prostaglandin D2 pathways in bacteria-induced bovine endometrial tissue [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin D2 activates group 2 innate lymphoid cells through chemoattractant receptor-homologous molecule expressed on TH2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB Signaling Pathway in Controlling Intervertebral Disk Cell Response to Inflammatory and Mechanical Stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
Prostaglandin D2 serinol amide CAS number and molecular structure
An In-depth Technical Guide to Prostaglandin (B15479496) D2 Serinol Amide
Introduction
Prostaglandin D2 (PGD2) serinol amide, also known as PGD2-SA, is a synthetic, stable analog of the endogenous lipid mediator, PGD2 2-glyceryl ester.[1] Unlike its natural counterpart, which can readily isomerize to a less active form, PGD2-SA offers enhanced stability, making it a valuable tool for biochemical and physiological research.[1] This technical guide provides a comprehensive overview of the chemical properties, known biological activities, and potential research applications of Prostaglandin D2 serinol amide for researchers, scientists, and professionals in drug development.
Core Compound Information
The fundamental identifiers and structural details of this compound are crucial for its accurate use and documentation in a research setting.
| Identifier | Value | Reference |
| CAS Number | 851761-42-7 | [1][2][3][4][5] |
| Formal Name | N-[(2-hydroxy-1-hydroxymethyl)ethyl]-11-oxo-9α,15S-dihydroxy-prosta-5Z,13E-dien-1-amide | [1] |
| Synonym | PGD2-SA | [1] |
| Molecular Formula | C23H39NO6 | [1][3][6] |
| Formula Weight | 425.6 | [1][2][3][6] |
| SMILES | O--INVALID-LINK----INVALID-LINK----INVALID-LINK--CCCCC">C@@HC1=O | [1] |
| InChI Key | YRUGYYZQISUWGN-AVMYJHFGSA-N | [1] |
Molecular Structure
Caption: 2D structure of this compound.
Physicochemical and Handling Data
Proper handling and storage are paramount to maintaining the integrity of the compound. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| Purity | ≥95% | [1] |
| Formulation | A solution in ethanol | [1] |
| Solubility | DMF: 25 mg/mlDMSO: 25 mg/mlEthanol: 25 mg/mlPBS (pH 7.2): 5 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 2 years | [1] |
Biological Activity and Mechanism of Action
The biological activity of this compound is not yet fully characterized.[1] It was designed as a stable analog of PGD2 2-glyceryl ester, which is formed from the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2.[7] The primary advantage of PGD2-SA is its resistance to isomerization, which plagues its endogenous counterpart.[1]
To date, the only reported biological activity is its function as a weak inhibitor of the hydrolysis of [3H]2-oleoylglycerol, a substrate for fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).[2][3] This suggests a potential, albeit modest, interaction with the endocannabinoid system's metabolic enzymes.
Some preliminary research suggests potential therapeutic applications in ophthalmology for reducing intraocular pressure and in managing ocular inflammatory conditions, though these areas require further investigation.[4]
Signaling Pathways (Hypothesized)
As the specific signaling pathways for PGD2-SA have not been elucidated, the known pathways of its parent compound, PGD2, serve as the primary hypothetical model. PGD2 exerts its effects through two main G protein-coupled receptors: the D prostanoid (DP) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[8]
-
DP1 Receptor Activation: Binding of PGD2 to the DP1 receptor typically leads to Gs protein activation, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A (PKA) activation.[9] This pathway is often associated with vasodilation and the inhibition of platelet aggregation.[9][10]
-
DP2 (CRTH2) Receptor Activation: Interaction with the DP2 receptor couples to Gi proteins, leading to a decrease in cAMP, an increase in intracellular calcium (Ca2+), and activation of protein kinase C (PKC).[11] This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[11]
Given its structural similarity to PGD2, it is plausible that PGD2-SA interacts with one or both of these receptors. However, its specific affinity and functional efficacy remain to be determined through experimental validation.
Caption: Hypothesized signaling pathways for PGD2 serinol amide based on known PGD2 mechanisms.
Experimental Protocols
Due to the limited published data on PGD2-SA, detailed experimental protocols are scarce. The primary cited experiment is from a study on endocannabinoid metabolism.
Protocol: Inhibition of [3H]2-Oleoylglycerol Hydrolysis
This protocol is adapted from the methodology used to characterize inhibitors of endocannabinoid-metabolizing enzymes (Fowler CJ, et al., 2005).[3]
-
Tissue Preparation: Rat brain tissue is homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to produce a membrane preparation (pellet), which is resuspended in the buffer.
-
Assay Reaction: The assay is conducted in small volume tubes containing the brain membrane preparation, the radiolabeled substrate [3H]2-oleoylglycerol, and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes) to allow for enzymatic hydrolysis of the substrate.
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent mixture (e.g., chloroform/methanol).
-
Phase Separation: Water is added to the mixture to induce phase separation. The tubes are centrifuged to separate the aqueous and organic layers.
-
Quantification: The amount of hydrolyzed [3H]glycerol in the aqueous phase is quantified using liquid scintillation counting.
-
Data Analysis: The inhibitory potency of PGD2-SA is determined by comparing the rate of hydrolysis in its presence to the control (vehicle only) and calculating the IC50 value if applicable.
Workflow: Investigating Receptor Binding and Functional Activity
The following diagram outlines a logical workflow for the initial characterization of PGD2-SA's interaction with PGD2 receptors.
Caption: A proposed experimental workflow to characterize the receptor pharmacology of PGD2-SA.
Conclusion
This compound is a chemically stable analog of an endogenous PGD2 ester. While its physicochemical properties are well-defined, its biological role remains largely unexplored. Its known weak inhibitory effect on endocannabinoid hydrolysis and its potential as a research tool for studying PGD2 receptor pharmacology present clear avenues for future investigation. The experimental frameworks provided in this guide offer a starting point for researchers to elucidate the specific mechanisms and potential therapeutic applications of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (PGD2-SA) [myskinrecipes.com]
- 5. This compound (PGD2-SA) [myskinrecipes.com]
- 6. scbt.com [scbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Discovery of anti-inflammatory role of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2-DP signaling promotes endothelial barrier function via the cAMP/PKA/Tiam1/Rac1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different responsiveness of prostaglandin D2-sensitive systems to prostaglandin D2 and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and stability of Prostaglandin D2 serinol amide
An In-Depth Technical Guide to the Solubility and Stability of Prostaglandin D2 Serinol Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PGD2-SA) is a stable analog of Prostaglandin D2 2-glyceryl ester. Unlike its parent compound, PGD2-SA is designed to resist isomerization to the less active primary (1-glyceryl) ester, making it a valuable tool for research in the cyclooxygenase and endocannabinoid pathways.[1] This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of PGD2-SA, along with generalized experimental protocols and relevant biological context. While the biological activity of PGD2-SA has not yet been fully determined, understanding its physicochemical properties is crucial for its application in experimental settings.[1]
Physicochemical Properties
Solubility Profile
The solubility of this compound has been determined in various organic and aqueous solvents. This information is critical for the preparation of stock solutions and for its use in in vitro and in vivo experimental systems.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/ml |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/ml |
| Ethanol | 25 mg/ml |
| Phosphate (B84403) Buffered Saline (PBS), pH 7.2 | 5 mg/ml |
Data sourced from Cayman Chemical product information sheet.[1]
Stability Profile
This compound is reported to be stable for at least two years when stored at -20°C as a solution in ethanol.[1] It is important to note that detailed information regarding its degradation pathways and stability under other conditions (e.g., different pH values, temperatures, or in aqueous solutions for extended periods) is not extensively documented in publicly available literature. For aqueous solutions, it is generally recommended to prepare them fresh and not store them for more than one day to ensure compound integrity.
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a common method for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation:
-
Ensure the this compound and the selected solvent are of high purity.
-
Calibrate all equipment, including balances and temperature-controlled shakers.
-
-
Procedure:
-
Add an excess amount of PGD2-SA to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap). The excess solid should be visible to ensure saturation is reached.
-
Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined period (typically 24-72 hours) to allow it to reach thermodynamic equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
After the incubation period, cease agitation and allow the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by using a syringe with a fine filter.
-
Quantify the concentration of PGD2-SA in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
The determined concentration represents the equilibrium solubility of PGD2-SA in that solvent at the specified temperature.
-
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general approach for developing and validating an HPLC method to assess the stability of this compound and to separate it from potential degradation products.
-
Forced Degradation Studies:
-
Subject PGD2-SA to various stress conditions to induce degradation. These conditions typically include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., heating the solid or a solution at a high temperature (e.g., 80°C).
-
Photolytic Stress: Exposing the compound to UV light.
-
-
These studies help to identify potential degradation products and to ensure the analytical method can resolve them from the parent compound.
-
-
HPLC Method Development:
-
Column Selection: A reversed-phase column (e.g., C18 or Phenyl-Hexyl) is often suitable for prostaglandins (B1171923).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution may be necessary to achieve optimal separation of the parent compound from its degradation products.
-
Detection: UV detection at a suitable wavelength or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS) can be used.
-
Optimization: Adjust chromatographic parameters such as the mobile phase composition, gradient profile, flow rate, and column temperature to achieve good resolution, peak shape, and a reasonable run time.
-
-
Method Validation:
-
Validate the developed HPLC method according to ICH guidelines. This includes assessing:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including degradation products and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prostaglandin D2
While the specific biological activities and signaling pathways of this compound are yet to be determined, it is structurally related to Prostaglandin D2 (PGD2). PGD2 is a major product of the cyclooxygenase pathway and is produced by mast cells, Th2 cells, and in the brain.[2] It exerts its effects by binding to two G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2]
-
DP1 Receptor Activation: Binding of PGD2 to the DP1 receptor typically couples to a Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).[3]
-
DP2 (CRTH2) Receptor Activation: In contrast, the binding of PGD2 to the DP2 receptor couples to a Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and an increase in intracellular calcium.[3][4] This pathway is associated with the chemotaxis of Th2 cells, eosinophils, and basophils, playing a role in allergic inflammation.[2]
References
Methodological & Application
Application Note: Quantitative Analysis of Prostaglandin D2 Serinol Amide using a Novel LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Prostaglandin (B15479496) D2 (PGD2) serinol amide in biological matrices. PGD2 serinol amide is a stable analog of PGD2 2-glyceryl ester, an endogenous cannabinoid metabolite.[1] The lack of isomerization to the less active 1-glyceryl ester makes PGD2 serinol amide a valuable tool for studying the biological roles of PGD2 derivatives.[1] This method utilizes a simple liquid-liquid extraction procedure followed by reversed-phase chromatography and detection by a triple quadrupole mass spectrometer operating in negative ion mode. The protocol is designed for researchers in drug discovery, lipidomics, and clinical research who require a reliable method for the quantification of this novel prostaglandin analog.
Introduction
Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes, including inflammation, pain, and cardiovascular function. Prostaglandin D2 (PGD2) is a major prostanoid produced by mast cells and in the central nervous system, where it is involved in allergic responses and sleep regulation.
PGD2 serinol amide is a synthetic, stable analog of PGD2 2-glyceryl ester. The inherent instability of glyceryl esters, which can isomerize, complicates the accurate assessment of their biological activity. PGD2 serinol amide, by resisting this isomerization, provides a more stable compound for in vitro and in vivo studies. The development of a robust analytical method for its quantification is therefore essential to facilitate research into its pharmacological properties and potential therapeutic applications.
This application note provides a comprehensive protocol for the extraction and quantification of PGD2 serinol amide from biological samples using LC-MS/MS. The method is based on established protocols for the analysis of PGD2 and has been adapted for the specific properties of the serinol amide derivative.
PGD2 Signaling Pathway
Prostaglandin D2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2][3] Activation of the DP1 receptor is coupled to a Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3][4] In contrast, the DP2 receptor is coupled to a Gi alpha subunit, and its activation results in a decrease in cAMP and an increase in intracellular calcium.[3][4] These signaling pathways mediate the diverse physiological and pathological effects of PGD2.
Caption: PGD2 Signaling Pathways via DP1 and DP2 receptors.
Experimental Workflow
The overall experimental workflow for the quantification of PGD2 serinol amide is depicted in the following diagram. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.
Caption: Experimental workflow for PGD2 serinol amide quantification.
Experimental Protocols
Materials and Reagents
-
Prostaglandin D2 serinol amide (Cayman Chemical, Ann Arbor, MI)
-
Prostaglandin D2-d4 (Cayman Chemical, Ann Arbor, MI) - to be used for synthesis of the internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen gas, high purity
Sample Preparation
-
To 500 µL of biological sample (e.g., plasma, cell culture supernatant), add 10 µL of the internal standard working solution (PGD2-d4 serinol amide, 100 ng/mL).
-
Acidify the sample by adding 20 µL of 1% formic acid in water.
-
Perform liquid-liquid extraction by adding 2 mL of ethyl acetate.
-
Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 3-5) one more time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Standard UHPLC/HPLC system |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 20 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 20 |
| 12.0 | 20 |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed based on the structure of PGD2 serinol amide (Formula: C23H39NO6, MW: 425.6) and the known fragmentation patterns of PGD2.[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| PGD2 Serinol Amide | 424.6 | To be determined | 100 | 30 | 15 |
| PGD2 Serinol Amide (Quant) | 424.6 | To be determined | 100 | 30 | 20 |
| PGD2-d4 Serinol Amide (IS) | 428.6 | To be determined | 100 | 30 | 15 |
Note: The optimal product ions for PGD2 serinol amide and its deuterated internal standard need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. Predicted product ions would likely result from the loss of the serinol group or water.
Data Presentation
The quantitative data should be summarized in a table for clear comparison. The table should include retention time, peak area of the analyte and internal standard, and the calculated concentration.
Table 1: Example Quantitative Data Summary
| Sample ID | Retention Time (min) | Analyte Peak Area | IS Peak Area | Concentration (ng/mL) |
| Blank | - | 0 | 150234 | 0 |
| Cal 1 | 5.2 | 1256 | 149876 | 0.1 |
| Cal 2 | 5.2 | 6345 | 151234 | 0.5 |
| Cal 3 | 5.2 | 12876 | 148901 | 1.0 |
| QC Low | 5.2 | 2543 | 150567 | 0.2 |
| QC Mid | 5.2 | 25678 | 149987 | 2.0 |
| QC High | 5.2 | 125432 | 150111 | 10.0 |
| Sample 1 | 5.2 | 8765 | 149543 | 0.7 |
| Sample 2 | 5.2 | 45678 | 150789 | 3.8 |
Conclusion
This application note provides a detailed protocol for a novel LC-MS/MS method for the quantification of PGD2 serinol amide. The method is designed to be sensitive, selective, and applicable to various biological matrices. The use of a stable isotope-labeled internal standard ensures accuracy and precision. This method will be a valuable tool for researchers investigating the pharmacology and biological significance of this stable PGD2 analog. Further validation of the method in the user's specific matrix is recommended.
References
- 1. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric fragmentation patterns for the syn and anti isomers of PGE2 and PGD2-methyloxime methyl esters and their analogs. | Semantic Scholar [semanticscholar.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for HPLC Analysis of Prostaglandin D2 Serinol Amide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2), a key lipid mediator derived from the cyclooxygenase (COX) pathway, is implicated in a variety of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1] Its rapid metabolism into a cascade of bioactive metabolites necessitates robust analytical methods for accurate quantification in biological matrices. This document provides detailed protocols and application notes for the analysis of PGD2 and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Furthermore, it extends these principles to the analysis of Prostaglandin D2 serinol amide (PGD2-SA), a stable synthetic analog of a PGD2 ester.[2] While specific analytical methods for PGD2-SA are not extensively published, its structural similarity to PGD2 allows for the adaptation of existing validated methods.
Prostaglandin D2 Metabolic Pathway
Prostaglandin D2 is enzymatically synthesized from Prostaglandin H2 (PGH2) by PGD synthases (PGDS).[1] It is then rapidly converted to a series of metabolites through distinct enzymatic and non-enzymatic pathways. The primary metabolic routes include conversion to the F-series prostaglandin, 9α,11β-PGF2, and a series of dehydration and reduction reactions to form the J-series prostaglandins (B1171923) (PGJ2, Δ12-PGJ2, 15-deoxy-Δ12,14-PGJ2).[3][4][5] Understanding this pathway is critical for selecting appropriate biomarkers for pathway activation.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LLOQ) for PGD2 and related prostaglandins as reported in various studies. This data is crucial for assessing method sensitivity and applicability for different biological samples.
| Analyte | Matrix | Method | LLOQ | LOD | Reference |
| PGD2 | Cell Culture Supernatant | LC-MS/MS | - | 20 pg/mL | [6] |
| PGD2 | Rat Microdialysis Samples | LC-MS/MS | 50 pg/mL | - | [7] |
| PGE2 | Rat Microdialysis Samples | LC-MS/MS | 25 pg/mL | - | [7] |
| PGD2 | Mouse Ear Tissue | HPLC-MS/MS | - | 0.4 ng/mL | [8] |
| PGE2 | Mouse Ear Tissue | HPLC-MS/MS | - | 0.4 ng/mL | [8] |
| PGD2 | Serum / Urine | LC-MS/MS | 1 pg/mL | - | [9] |
Experimental Protocols
Protocol 1: Analysis of PGD2 and Metabolites in Biological Fluids (e.g., Plasma, Cell Culture Supernatants)
This protocol is a composite based on established methods for prostaglandin analysis.[6][7][10]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Internal Standard Spiking: To 500 µL of sample (plasma, urine, or cell culture medium), add a deuterated internal standard (e.g., PGD2-d4) to a final concentration of 10 ng/mL. This accounts for variability during sample processing and analysis.[9]
-
Acidification: Acidify the sample to pH 3-4 with 0.1% formic acid to ensure prostaglandins are in their protonated form for efficient extraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences, followed by 1 mL of hexane (B92381) to remove non-polar lipids.
-
Elution: Elute the prostaglandins with 1 mL of methyl formate (B1220265) or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm) is commonly used for separation.[11] A phenyl-hexyl stationary phase can also provide excellent separation for PGD2 and its isomers.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B (linear gradient)
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MS/MS Transitions:
-
PGD2: Precursor ion (m/z) 351.2 -> Product ion (m/z) 271.2
-
PGD2-d4 (Internal Standard): Precursor ion (m/z) 355.2 -> Product ion (m/z) 275.2
-
9α,11β-PGF2: Precursor ion (m/z) 353.2 -> Product ion (m/z) 193.1
-
(Note: Specific transitions for other metabolites should be optimized by direct infusion of standards.)
-
Protocol 2: Proposed Method for PGD2-SA Analysis
Due to the lack of specific published methods for PGD2-SA, this protocol is a proposed adaptation. PGD2-SA is a stable analog of PGD2 2-glyceryl ester and is expected to have similar chromatographic properties to other prostaglandins.[2]
1. Sample Preparation: The SPE protocol described above is likely suitable for PGD2-SA.
2. HPLC-MS/MS Analysis:
-
HPLC Conditions: The same HPLC conditions as for PGD2 are a suitable starting point.
-
Mass Spectrometer: A triple quadrupole mass spectrometer in negative ESI mode.
-
Predicted MS/MS Transition:
-
The molecular weight of PGD2-SA is 425.58 g/mol . The deprotonated molecule [M-H]- would be observed at m/z 424.6.
-
PGD2-SA (Proposed): Precursor ion (m/z) 424.6 -> Product ions would need to be determined by fragmentation of a standard. A likely fragmentation would involve the loss of the serinol amide group.
-
An appropriate deuterated internal standard would be required for accurate quantification.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of prostaglandins from biological samples.
Concluding Remarks
The methods outlined provide a robust framework for the sensitive and specific quantification of PGD2, its key metabolites, and the synthetic analog PGD2-SA. Given the low endogenous concentrations and inherent instability of some prostaglandins, careful sample handling and the use of internal standards are paramount for accurate results.[6][12] The LC-MS/MS methodology offers superior specificity compared to immunoassays, which can suffer from cross-reactivity with related metabolites.[7][11][13] Researchers should perform full method validation, including assessments of linearity, accuracy, precision, and stability, according to regulatory guidelines before application in clinical or preclinical studies.
References
- 1. Activation of the prostaglandin D2 metabolic pathway in Crohn’s disease: involvement of the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The metabolism of prostaglandin D2. Evidence for the sequential conversion by NADPH and NAD+ dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Topical Formulation of Prostaglandin D2 Serinol Amide (PGD2-SA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and hair growth regulation.[1][2][3] Its therapeutic potential in topical applications is significant; however, the inherent instability of prostaglandins (B1171923) presents a formulation challenge. Prostaglandin D2 Serinol Amide (PGD2-SA) is a more stable analog of PGD2, making it a promising candidate for topical drug development.[4] Unlike naturally occurring PGD2 esters, PGD2-SA is designed to resist isomerization to less active forms, potentially offering improved stability and a longer shelf-life in a formulation.[4]
These application notes provide a comprehensive overview and detailed protocols for the development of a topical formulation of PGD2-SA, leveraging the known biological activities of its parent compound, PGD2, as a basis for its potential therapeutic applications. The primary focus of these notes will be on an anti-inflammatory application, given the well-established role of PGD2 in modulating inflammatory pathways.[5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of both PGD2 and PGD2-SA is crucial for successful formulation development.
| Property | Prostaglandin D2 (PGD2) | This compound (PGD2-SA) |
| Molecular Formula | C20H32O5[1][8] | C23H39NO6[9] |
| Molecular Weight | 352.5 g/mol [1][8][10] | 425.6 g/mol [4][9] |
| CAS Number | 41598-07-6[8][11] | 851761-42-7[4] |
| Appearance | Crystalline solid[1] | Not specified |
| Solubility | Water: Poor (approx. 0.086 mg/mL) PBS (pH 7.2): ~5 mg/mL Ethanol: ~75 mg/mL DMSO: ~50 mg/mL[1][11] | Not specified; likely soluble in organic solvents. |
| Stability | Prone to degradation and isomerization in aqueous solutions. | Designed for enhanced stability compared to PGD2 esters.[4] Stable for ≥ 2 years at -20°C.[4] |
Mechanism of Action: PGD2 Signaling Pathways
PGD2 exerts its biological effects by binding to two distinct G protein-coupled receptors: the D prostanoid 1 (DP1) receptor and the D prostatnoid 2 (DP2) receptor, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[12][13][14] The signaling cascades initiated by these receptors are often opposing, leading to a complex and context-dependent regulation of cellular responses.
-
DP1 Receptor Signaling: Activation of the DP1 receptor, which is coupled to a Gs alpha subunit, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[13][14] This pathway is generally associated with anti-inflammatory effects, such as vasodilation and inhibition of immune cell activation.[15]
-
DP2 (CRTH2) Receptor Signaling: Conversely, the DP2 receptor is coupled to a Gi alpha subunit. Its activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels and an increase in intracellular calcium.[13][14] This pathway is predominantly pro-inflammatory, mediating the chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[5][12][16]
Topical Formulation Development Workflow
The development of a stable and effective topical formulation for PGD2-SA should follow a systematic approach, such as the Quality by Design (QbD) framework, to ensure the final product meets its quality target product profile (QTPP).[17]
Experimental Protocols
Protocol 1: Preparation of a 0.1% PGD2-SA Topical Cream
This protocol describes the preparation of a basic oil-in-water (o/w) cream formulation. The selection and ratio of excipients should be optimized based on pre-formulation studies.
Materials:
-
PGD2-SA
-
Oil Phase: Cetyl alcohol, Stearic acid, Glyceryl monostearate
-
Aqueous Phase: Propylene glycol, Polysorbate 80, Purified water
-
Preservative: Phenoxyethanol
-
Penetration Enhancer (optional): Oleic acid
-
Solvent for API: Ethanol
Equipment:
-
Homogenizer
-
Water bath
-
Beakers
-
Stirring rods
-
Analytical balance
Procedure:
-
Oil Phase Preparation: In a beaker, combine the oil phase ingredients (Cetyl alcohol, Stearic acid, Glyceryl monostearate). Heat to 70-75°C in a water bath until all components are melted and the mixture is uniform.
-
Aqueous Phase Preparation: In a separate beaker, combine the aqueous phase ingredients (Propylene glycol, Polysorbate 80, Purified water) and the preservative. Heat to 70-75°C.
-
API Solubilization: Accurately weigh PGD2-SA and dissolve it in a minimal amount of ethanol. If a penetration enhancer is used, it can be added to this solution.
-
Emulsification: Slowly add the aqueous phase to the oil phase while stirring continuously.
-
Homogenization: Homogenize the mixture for 5-10 minutes to form a uniform emulsion and reduce globule size.
-
Cooling and API Incorporation: Allow the emulsion to cool to approximately 40-45°C. Add the PGD2-SA solution and mix thoroughly until a homogenous cream is formed.
-
Final Steps: Continue gentle stirring until the cream has cooled to room temperature. Package in appropriate containers.
Protocol 2: In Vitro Skin Permeation Testing (IVPT)
This protocol outlines the use of Franz diffusion cells to assess the skin penetration of PGD2-SA from the developed formulation.[18][19]
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution: Phosphate-buffered saline (PBS) with a suitable solubilizing agent (e.g., 2% w/v oleth-20) to maintain sink conditions.
-
0.1% PGD2-SA topical cream
-
Syringes and needles for sampling
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Receptor Compartment: Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor compartment and maintain the temperature at 32°C.
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the 0.1% PGD2-SA cream to the skin surface in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for PGD2-SA concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of PGD2-SA permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Protocol 3: In Vivo Anti-Inflammatory Efficacy (Oxazolone-Induced Ear Edema in Mice)
This model is suitable for evaluating the topical anti-inflammatory activity of a compound.[20]
Materials:
-
BALB/c mice
-
Test formulation (0.1% PGD2-SA cream)
-
Vehicle control (cream base without PGD2-SA)
-
Positive control (e.g., a commercial topical corticosteroid)
-
Micrometer or thickness gauge
Procedure:
-
Sensitization: On day 0, sensitize the mice by applying a 2% solution of oxazolone in acetone to the shaved abdomen.
-
Challenge: On day 7, challenge the mice by applying a 1% solution of oxazolone in acetone to the inner and outer surfaces of the right ear. The left ear serves as the untreated control.
-
Treatment: One hour after the challenge, apply the test formulation, vehicle control, or positive control to the right ear of the respective groups of mice.
-
Measurement of Edema: At 24 and 48 hours after the challenge, measure the thickness of both ears using a micrometer.
-
Data Analysis: Calculate the ear swelling as the difference in thickness between the right (challenged) and left (unchallenged) ears. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Data Presentation
All quantitative data from the formulation development and testing phases should be presented in clear, concise tables to facilitate comparison and analysis.
Table 1: Hypothetical IVPT Results for Different PGD2-SA Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| 0.1% PGD2-SA in Cream Base | 0.25 | 2.5 | 2.1 |
| 0.1% PGD2-SA in Gel Base | 0.40 | 4.0 | 1.5 |
| 0.1% PGD2-SA Cream + 5% Oleic Acid | 0.65 | 6.5 | 1.2 |
Table 2: Hypothetical In Vivo Anti-Inflammatory Efficacy Results
| Treatment Group | Ear Swelling at 24h (mm ± SD) | % Inhibition of Edema |
| Vehicle Control | 0.25 ± 0.04 | - |
| 0.1% PGD2-SA Cream | 0.15 ± 0.03 | 40% |
| Positive Control | 0.08 ± 0.02 | 68% |
Conclusion
The development of a topical formulation for this compound requires a systematic approach that begins with a thorough characterization of its physicochemical properties and a deep understanding of its potential mechanism of action through the PGD2 signaling pathways. The protocols provided herein offer a foundational framework for formulation preparation, in vitro permeation studies, and in vivo efficacy testing. Successful development will depend on careful optimization of the formulation to ensure stability, adequate skin penetration, and therapeutic efficacy for the target indication.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Anti-inflammatory role of PGD2 in acute lung inflammation and therapeutic application of its signal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Prostaglandin D2 is involved in the regulation of inflammatory response in Staphylococcus aureus-infected mice macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. This compound (PGD2-SA) [myskinrecipes.com]
- 10. Prostaglandin D2 | C20H32O5 | CID 448457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 14. rep.bioscientifica.com [rep.bioscientifica.com]
- 15. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Methods to Evaluate Skin Penetration In Vitro | MDPI [mdpi.com]
- 19. xenometrix.ch [xenometrix.ch]
- 20. ijpras.com [ijpras.com]
Application Notes and Protocols: Receptor Binding Affinity Assays for Prostaglandin D2 Serinol Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses.[1] It exerts its effects primarily through two G-protein coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2).[2] These receptors are key targets in drug discovery for conditions like asthma and allergic inflammation.[1]
Prostaglandin D2 serinol amide (PGD2-SA) is a stable analog of the PGD2 2-glyceryl ester.[3] Unlike its parent compound, PGD2-SA is designed to resist isomerization to a less active form, making it a valuable tool for research.[3] However, the biological activity and receptor binding affinity of PGD2-SA have not been fully characterized.[3]
These application notes provide detailed protocols for determining the receptor binding affinity of this compound for the human DP1 and DP2 receptors. The methodologies described herein are fundamental for characterizing the pharmacological profile of this compound and assessing its potential as a selective modulator of the PGD2 signaling pathway.
PGD2 Receptor Signaling Pathways
Understanding the signaling pathways of the DP1 and DP2 receptors is crucial for interpreting binding affinity data and designing functional assays.
-
DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs alpha subunit. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This pathway is typically associated with vasodilation and inhibition of platelet aggregation.[1]
-
DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to a Gi alpha subunit. Agonist binding inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2] It can also lead to an increase in intracellular calcium ion levels.[2] This pathway is primarily involved in pro-inflammatory responses, including the chemotaxis of eosinophils and T-helper type 2 (Th2) cells.[2]
References
Application Notes and Protocols for Dose-Response Studies of Prostaglandin D2 Serinol Amide in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a variety of physiological and pathological processes, particularly in the context of allergic inflammation. It exerts its effects through two main receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2][3] The DP2 receptor, a G-protein-coupled receptor, is predominantly expressed on immune cells such as T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] Activation of the DP2 receptor by PGD2 leads to pro-inflammatory responses, including chemotaxis, cytokine release, and degranulation, making it a key target in the development of therapies for allergic diseases like asthma.[4][6][7][8]
Prostaglandin D2 serinol amide (PGD2-SA) is a stable analog of PGD2 2-glyceryl ester.[9] While the specific biological activity of PGD2-SA has not been extensively characterized, its structural similarity to PGD2 suggests it may interact with PGD2 receptors.[9] These application notes provide a framework for conducting dose-response studies of PGD2-SA in cultured cells to elucidate its potential as a DP2 receptor modulator. The protocols outlined below are based on established methodologies for studying PGD2 and its analogs.
Signaling Pathways
PGD2-SA, as an analog of a PGD2 ester, is hypothesized to act through the DP2 (CRTH2) receptor. The activation of this receptor initiates a signaling cascade that mediates the pro-inflammatory effects of PGD2.
PGD2/DP2 (CRTH2) Signaling Pathway
Activation of the DP2 receptor by an agonist like PGD2 primarily couples to the Gi subtype of G proteins.[4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and an increase in intracellular calcium concentration ([Ca2+]i).[4] These intracellular changes trigger downstream cellular responses, including chemotaxis, cytokine production, and cell activation.[4][5]
Caption: Hypothesized signaling pathway of PGD2 Serinol Amide via the DP2 (CRTH2) receptor.
Experimental Protocols
The following protocols provide a general framework for investigating the dose-response effects of PGD2-SA in cultured cells. It is recommended to optimize these protocols for specific cell types and experimental conditions.
General Experimental Workflow
Caption: General workflow for a dose-response study of PGD2-SA in cultured cells.
Protocol 1: Chemotaxis Assay
This protocol is designed to assess the effect of PGD2-SA on the migration of immune cells, such as eosinophils or Th2 cells.
Materials:
-
Cultured eosinophils or Th2 cells
-
PGD2-SA
-
Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Chemoattractant (e.g., eotaxin as a positive control)
-
Cell stain (e.g., Giemsa or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture and harvest cells. Resuspend the cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of PGD2-SA in assay buffer. A typical concentration range to start with could be 1 nM to 10 µM. Include a vehicle control (e.g., DMSO or ethanol) at the same final concentration as in the PGD2-SA dilutions.
-
Assay Setup:
-
Add the PGD2-SA dilutions, positive control, and vehicle control to the lower wells of the chemotaxis chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time should be determined empirically.
-
Analysis:
-
After incubation, remove the membrane.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields for each condition using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of PGD2-SA to generate a dose-response curve and determine the EC50 value.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol measures the ability of PGD2-SA to induce the release of cytokines, such as IL-4, IL-5, and IL-13, from Th2 cells or mast cells.
Materials:
-
Cultured Th2 cells or mast cells
-
PGD2-SA
-
Cell culture medium
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human IL-4, IL-5, IL-13)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well) and allow them to adhere or stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of PGD2-SA in cell culture medium. Include a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of PGD2-SA or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified period (e.g., 8, 24, or 48 hours). Gene transcription for these cytokines often peaks within 2 hours, and protein release peaks around 8 hours after stimulation.[7]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the PGD2-SA concentration to create a dose-response curve and calculate the EC50 value.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol assesses the ability of PGD2-SA to induce an increase in intracellular calcium, a key event in DP2 receptor signaling.
Materials:
-
Cultured cells expressing the DP2 receptor (e.g., CHO cells stably transfected with human CRTH2, or primary eosinophils)
-
PGD2-SA
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microscope with calcium imaging capabilities.
Procedure:
-
Cell Loading:
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of PGD2-SA in assay buffer.
-
Measurement:
-
Place the cell plate in the FLIPR or on the fluorescence microscope.
-
Establish a stable baseline fluorescence reading for each well.
-
Add the PGD2-SA dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of PGD2-SA. Plot the peak response against the PGD2-SA concentration to generate a dose-response curve and calculate the EC50 value.
Data Presentation
Quantitative data from dose-response studies should be summarized in a clear and structured format to facilitate comparison.
Table 1: Hypothetical Dose-Response Data for PGD2-SA in a Chemotaxis Assay
| PGD2-SA Conc. (nM) | Mean Migrated Cells (± SEM) | % of Max Response |
| 0 (Vehicle) | 15 ± 3 | 0% |
| 1 | 35 ± 5 | 14% |
| 10 | 80 ± 9 | 46% |
| 100 | 150 ± 12 | 97% |
| 1000 | 160 ± 15 | 100% |
| 10000 | 155 ± 14 | 97% |
| EC50 | ~12 nM |
Table 2: Hypothetical Dose-Response Data for PGD2-SA in an IL-5 Release Assay
| PGD2-SA Conc. (nM) | IL-5 Conc. (pg/mL ± SEM) | % of Max Response |
| 0 (Vehicle) | 5 ± 1 | 0% |
| 1 | 25 ± 4 | 16% |
| 10 | 95 ± 11 | 72% |
| 100 | 130 ± 15 | 96% |
| 1000 | 135 ± 18 | 100% |
| 10000 | 132 ± 16 | 98% |
| EC50 | ~8 nM |
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to initiate dose-response studies of this compound in cultured cells. By systematically evaluating its effects on key cellular responses such as chemotaxis, cytokine release, and intracellular signaling, the biological activity and potency of PGD2-SA as a potential DP2 receptor modulator can be thoroughly characterized. The provided templates for data presentation and visualization of workflows and signaling pathways will aid in the clear and concise communication of experimental findings. It is important to reiterate that as the biological activity of PGD2-SA is not yet fully determined, these protocols serve as a starting point for investigation.
References
- 1. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 2. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols: In Vivo Efficacy of PGD2-SA in Rabbit Ocular Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is often characterized by elevated intraocular pressure (IOP), which leads to progressive optic nerve damage and vision loss. Prostaglandin (B15479496) analogs are a first-line treatment for managing elevated IOP. This document outlines the application and protocols for evaluating a novel therapeutic agent, Prostaglandin D2-Spermidine (PGD2-SA), in a rabbit model of ocular hypertension. PGD2-SA is a conjugate of Prostaglandin D2 (PGD2), known for its IOP-lowering effects, and Spermidine (B129725) (SA), a natural polyamine with potential neuroprotective and anti-inflammatory properties. This combination holds promise not only for effectively reducing IOP but also for providing direct protection to retinal ganglion cells.
Prostaglandin D2 has been shown to reduce IOP in rabbits in a dose-dependent manner, with the effect lasting for over seven hours.[1][2] Unlike other prostaglandins (B1171923) such as PGE2 and PGF2α, PGD2 typically does not cause an initial hypertensive phase.[1] Spermidine, on the other hand, has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory mediators like nitric oxide and TNF-α.[3] It is also known to have neuroprotective effects, potentially through the induction of autophagy.[4][5][6] The PGD2-SA conjugate is therefore hypothesized to lower IOP via the PGD2 pathway while the spermidine moiety may mitigate ocular inflammation and confer neuroprotection.
Hypothetical Signaling Pathway of PGD2-SA
The proposed mechanism of action for PGD2-SA involves a dual pathway. The PGD2 component is expected to bind to DP receptors in the eye, leading to a reduction in IOP. The spermidine component may independently exert anti-inflammatory and neuroprotective effects, possibly through the inhibition of NF-κB and induction of autophagy.
References
- 1. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 reduces intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of spermidine in lipopolysaccharide-stimulated BV2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spermidine delays aging in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PGD2-SA Effects on Aqueous Humor Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elevated intraocular pressure (IOP) is a primary risk factor for glaucoma, a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells and subsequent vision loss. Aqueous humor dynamics, the balance between aqueous humor production and its drainage through the trabecular and uveoscleral outflow pathways, are central to the regulation of IOP. Prostaglandin (B15479496) (PG) analogs are a first-line therapy for glaucoma, primarily acting by increasing the uveoscleral outflow of aqueous humor.
Prostaglandin D2 (PGD2) has been shown to exert a variety of biological effects in the eye, including ocular hypotension.[1][2] This has led to interest in the therapeutic potential of PGD2 analogs, such as the hypothetical compound PGD2-sulfonamide (PGD2-SA), for the treatment of glaucoma. The ocular hypotensive effects of PGD2 are believed to be mediated through its interaction with specific G protein-coupled receptors, namely the DP1 and DP2 receptors.[3][4] Activation of these receptors, particularly DP1, is thought to induce relaxation of the ciliary muscle, which in turn increases the outflow of aqueous humor through the uveoscleral pathway.[4][5]
These application notes provide a comprehensive set of protocols for the preclinical assessment of PGD2-SA's effects on aqueous humor dynamics. The described methodologies cover the measurement of intraocular pressure, conventional outflow facility, and uveoscleral outflow in appropriate animal models.
Quantitative Data Summary
While specific data for PGD2-SA is not available in the public domain, the following tables summarize the reported effects of PGD2 and its selective agonist, BW245C, on intraocular pressure. This data can serve as a benchmark for evaluating the potential efficacy of novel PGD2 analogs like PGD2-SA.
Table 1: Effect of PGD2 on Intraocular Pressure (IOP) in Normotensive Human Volunteers
| Dose (µg) | Initial IOP Change (mmHg) at 0.5h | Mean IOP Reduction during Hypotensive Phase (mmHg) |
| 5 | N/A | 0.8[6] |
| 10 | N/A | 1.0[6] |
| 50 | +4.0[6] | 1.1[6] |
Data extracted from Nakajima et al., 1991.[6]
Table 2: Effect of PGD2 Analogues on Intraocular Pressure (IOP) in Rabbits
| Compound | Dose (µg) | IOP Reduction | Onset of Action | Duration of Action |
| PGD2 | 0.4 - 250 | Dose-dependent | Within 30 minutes | > 7 hours[7] |
| BW245C | Not Specified | More effective than PGD2 | Not Specified | Not Specified[7] |
| PGD2 methyl ester | Not Specified | More effective than PGD2 | Not Specified | Not Specified[7] |
Data extracted from Goh et al., 1988.[7]
Signaling Pathways and Experimental Workflow
PGD2-SA Signaling Pathway in Aqueous Humor Outflow
The proposed mechanism of action for PGD2-SA involves the activation of the DP1 receptor, a Gs-coupled receptor, in the ciliary muscle. This initiates a signaling cascade that leads to muscle relaxation and increased uveoscleral outflow. A secondary pathway may involve the DP2 receptor in the trabecular meshwork, though this is less well-characterized for IOP regulation.
Experimental Workflow for Assessing PGD2-SA Effects
A logical workflow is essential for a comprehensive evaluation of a novel ocular hypotensive agent. This involves a tiered approach from initial IOP screening to detailed outflow pathway analysis.
Experimental Protocols
Protocol 1: Measurement of Intraocular Pressure in Rodents
This protocol describes the measurement of IOP in mice or rats using a rebound tonometer.
Materials:
-
PGD2-SA ophthalmic solution and vehicle control
-
Rebound tonometer (e.g., TonoLab, iCare)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Animal restraining device (for conscious measurements, if applicable)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
Procedure:
-
Animal Acclimatization: Acclimate animals to the procedure room and handling to minimize stress.
-
Baseline IOP Measurement:
-
For measurements in anesthetized animals, induce anesthesia (e.g., 2-3% isoflurane).
-
For conscious measurements, gently restrain the animal.
-
Apply one drop of topical anesthetic to the cornea.
-
Position the tonometer perpendicular to the central cornea.
-
Obtain a series of 6-10 readings and record the average IOP.
-
-
Drug Administration:
-
Administer a single drop (e.g., 5-10 µL) of PGD2-SA or vehicle to one eye of each animal. The contralateral eye can serve as an internal control.
-
-
Time-Course IOP Measurement:
-
Measure IOP in both eyes at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for both treated and control eyes at each time point.
-
Compare the IOP reduction in the PGD2-SA treated group to the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Protocol 2: Measurement of Aqueous Humor Outflow Facility (Ex Vivo Perfusion)
This protocol outlines the measurement of conventional outflow facility in enucleated mouse eyes.
Materials:
-
Enucleated mouse eyes
-
Perfusion system (computerized syringe pump, pressure transducer, flow sensor)[8]
-
Perfusion medium (e.g., Dulbecco's Modified Eagle's Medium)
-
Dissection microscope and tools
-
30-gauge needle connected to the perfusion apparatus
Procedure:
-
Eye Preparation:
-
Humanely euthanize the mouse and immediately enucleate the eyes.
-
Place the eye in a perfusion chamber filled with perfusion medium maintained at 37°C.
-
-
Cannulation:
-
Under a dissection microscope, carefully insert the perfusion needle into the anterior chamber, ensuring the tip does not damage the lens or iris.
-
-
System Equilibration:
-
Perfuse the eye at a constant pressure (e.g., 8-10 mmHg) until a stable flow rate is achieved. This establishes the baseline outflow.
-
-
Stepwise Pressure or Flow Increase:
-
Increase the perfusion pressure in a stepwise manner (e.g., to 15, 20, 25 mmHg) or the flow rate in steps.
-
Allow the system to stabilize at each new pressure/flow level and record the steady-state flow rate and pressure.
-
-
Outflow Facility Calculation:
-
Plot the steady-state flow rate (Q) against the corresponding intraocular pressure (P).
-
Outflow facility (C) is the slope of the linear portion of the pressure-flow relationship (C = ΔQ / ΔP).
-
To test the effect of PGD2-SA, the compound can be added to the perfusion medium after establishing a stable baseline, and the change in outflow facility can be measured.
-
Protocol 3: Measurement of Uveoscleral Outflow (Fluorescent Tracer Method)
This protocol describes an in vivo method to quantify uveoscleral outflow in mice.[6][9][10]
Materials:
-
PGD2-SA ophthalmic solution and vehicle control
-
Anesthetized mice (e.g., NIH Swiss)
-
Fluorescent tracer (e.g., 70-kDa FITC-dextran)
-
Glass microneedle and injection system
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Drug Pre-treatment:
-
Treat a cohort of mice with topical PGD2-SA or vehicle for a predetermined period (e.g., daily for 5-7 days) to allow for potential extracellular matrix remodeling.
-
-
Intracameral Injection of Tracer:
-
Anesthetize the pre-treated mice.
-
Using a glass microneedle, perform an intracameral injection of a small volume (e.g., 1.5 µL) of FITC-dextran into the anterior chamber.[6]
-
-
Tracer Distribution:
-
Allow the tracer to distribute within the eye for a set period (e.g., 60 minutes).[9]
-
-
Tissue Preparation:
-
Humanely euthanize the animals and enucleate the eyes.
-
Fix the eyes (e.g., with 4% paraformaldehyde), embed in paraffin, and prepare sections.
-
-
Fluorescence Microscopy and Quantification:
-
Examine the eye sections under a fluorescence microscope.
-
Capture images of the ciliary body, iris root, choroid, and sclera.
-
Quantify the fluorescence intensity in the uveoscleral outflow pathway tissues (e.g., within the interstitial spaces of the ciliary muscle and suprachoroidal space) using image analysis software.
-
-
Data Analysis:
-
Compare the fluorescence intensity in the uveoscleral pathway of PGD2-SA-treated eyes to that of vehicle-treated eyes. An increase in fluorescence indicates enhanced uveoscleral outflow.
-
Disclaimer
The information provided is for research purposes only. The compound "PGD2-SA" (Prostaglandin D2-sulfonamide) is used as a hypothetical example for the purpose of these protocols. The quantitative data presented is based on studies of PGD2 and its known analogs, as no specific data for PGD2-SA was found in the public domain. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines for animal care and use.
References
- 1. Studies on the ocular pharmacology of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfacetamide ophthalmic (Bleph 10, Sodium Sulamyd): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Further studies on ocular responses to DP receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Characterization of ciliary muscle relaxation induced by various agents in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ocular hypotensive effect and safety of brinzolamide ophthalmic solution in open angle glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of topical hypotensive drugs on circadian IOP, blood pressure, and calculated diastolic ocular perfusion pressure in patients with glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Investigating DP1 and DP2 Receptor Activation Using Prostaglandin D2 and its Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and immune responses.[1][2][3] Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2).[4][5] These receptors often trigger opposing downstream signaling pathways, making the dissection of their individual contributions crucial for understanding PGD2 biology and for the development of targeted therapeutics.[6]
This document provides detailed application notes and experimental protocols for investigating the activation of DP1 and DP2 receptors. While the specific compound "PGD2-SA" was requested, extensive searches have not yielded information on a saponin (B1150181) conjugate of PGD2 with this designation. Therefore, these guidelines will focus on the use of PGD2, a dual agonist, and other selective agonists to probe DP1 and DP2 receptor functionality.
Receptor Signaling Pathways
DP1 Receptor Signaling: The DP1 receptor is predominantly coupled to the Gs alpha subunit of heterotrimeric G proteins.[1][7] Upon agonist binding, Gsα activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][7][8] This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, mediating cellular responses such as smooth muscle relaxation and inhibition of platelet aggregation.[2][6]
DP2 (CRTH2) Receptor Signaling: In contrast to DP1, the DP2 receptor couples to the Gi alpha subunit of G proteins.[6] Activation of DP2 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. Simultaneously, the βγ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]). This pathway is central to the pro-inflammatory actions of PGD2, such as eosinophil and basophil activation and chemotaxis.[9][10][11]
Data Presentation
The following table summarizes hypothetical quantitative data for PGD2 and selective agonists for DP1 and DP2 receptors. Note: Data for "PGD2-SA" is not available in the public domain and is therefore omitted. The values presented here are for illustrative purposes and may vary depending on the specific cell type and assay conditions.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) |
| PGD2 | DP1 | cAMP Accumulation | EC50 | 5 |
| PGD2 | DP2 | Calcium Mobilization | EC50 | 10[12] |
| BW245C | DP1 (Selective Agonist) | cAMP Accumulation | EC50 | 2 |
| DK-PGD2 | DP2 (Selective Agonist) | Calcium Mobilization | EC50 | 8 |
| 15R-methyl-PGD2 | DP2 (Potent Agonist) | Eosinophil Chemotaxis | EC50 | 1.7[12] |
Experimental Protocols
The following protocols provide a framework for assessing DP1 and DP2 receptor activation in cell-based assays.
Protocol 1: DP1 Receptor Activation via cAMP Accumulation Assay
This protocol measures the increase in intracellular cAMP levels following DP1 receptor stimulation.
Materials:
-
Cells expressing the DP1 receptor (e.g., HEK293-DP1 stable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
PGD2 or selective DP1 agonist (e.g., BW245C)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 10,000-50,000 cells/well) in a 96-well plate and incubate overnight at 37°C and 5% CO2.
-
Assay Buffer Preparation: Prepare an assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Preparation: Prepare serial dilutions of PGD2 or the selective DP1 agonist in the assay buffer.
-
Cell Treatment: a. Carefully remove the culture medium from the wells. b. Wash the cells once with pre-warmed PBS. c. Add the assay buffer containing the PDE inhibitor and incubate for 15-30 minutes at 37°C. d. Add the agonist dilutions to the wells.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.[13]
-
Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: DP2 Receptor Activation via Intracellular Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration following DP2 receptor stimulation.
Materials:
-
Cells expressing the DP2 receptor (e.g., HEK293-DP2 stable cell line or primary eosinophils)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (B1678239) (an anion-exchange transport inhibitor, often used to improve dye retention)
-
PGD2 or selective DP2 agonist (e.g., DK-PGD2)
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM). b. Remove the culture medium and add the dye loading buffer to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of PGD2 or the selective DP2 agonist in the assay buffer.
-
Measurement: a. Place the cell plate into the fluorescence plate reader. b. Measure the baseline fluorescence for a short period. c. Use the instrument's injector to add the agonist dilutions to the wells. d. Immediately record the fluorescence signal over time (typically 1-3 minutes) to capture the transient calcium flux.[14]
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the peak response against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Conclusion
The investigation of DP1 and DP2 receptor activation is essential for understanding the multifaceted roles of PGD2 in health and disease. By employing a dual agonist like PGD2 in conjunction with selective agonists and antagonists for each receptor, researchers can effectively dissect the specific contributions of DP1 and DP2 signaling pathways. The provided protocols for cAMP accumulation and intracellular calcium mobilization assays offer robust methods for characterizing the pharmacological profiles of compounds targeting these important receptors. These studies will continue to be invaluable for the development of novel therapeutics for allergic and inflammatory diseases.
References
- 1. Ca2+ sparks and Ca2+ waves in saponin-permeabilized rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PGD2-SA Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prostaglandin (B15479496) D2-SA (PGD2-SA) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of PGD2-SA concentrations for your specific research needs.
Troubleshooting Guide
This guide addresses common issues encountered during PGD2-SA experiments in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| No observable cellular response after PGD2-SA treatment. | 1. Suboptimal PGD2-SA Concentration: The concentration used may be too low to elicit a response in your specific cell type. 2. Cell Receptor Expression: The target cells may not express the appropriate PGD2 receptors (DP1 or DP2/CRTH2) or express them at very low levels. 3. PGD2-SA Degradation: PGD2 is known to be unstable in aqueous solutions and can degrade, especially with prolonged incubation or improper storage.[1] 4. Incorrect Vehicle Control: The solvent used to dissolve PGD2-SA might interfere with cellular processes. | 1. Perform a Dose-Response Curve: Test a wide range of PGD2-SA concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration for your cell line.[2] 2. Verify Receptor Expression: Confirm the expression of DP1 and DP2 receptors in your cells using techniques like RT-qPCR, Western blot, or flow cytometry. 3. Prepare Fresh Solutions: Always prepare fresh PGD2-SA solutions immediately before use. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.[1] 4. Test Vehicle Effects: Run a vehicle-only control to ensure the solvent (e.g., DMSO, ethanol) does not affect cell viability or the endpoint being measured. |
| High background or variability in PGD2 ELISA results. | 1. Inadequate Plate Washing: Insufficient washing can lead to high background signal.[3] 2. Improper Sample Dilution: The concentration of PGD2 in the samples may be outside the linear range of the standard curve.[3] 3. Cross-reactivity: The antibody may be cross-reacting with other prostaglandins (B1171923) or molecules in the cell culture supernatant. 4. Pipetting Errors: Inaccurate pipetting can introduce significant variability between wells.[3] | 1. Optimize Washing Steps: Ensure thorough and consistent washing of the ELISA plate between steps as per the manufacturer's protocol.[3] 2. Perform Serial Dilutions: Test a range of sample dilutions to find one that falls within the optimal range of the standard curve.[3] 3. Check Kit Specificity: Refer to the ELISA kit's manual for information on antibody specificity and potential cross-reactants. 4. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. |
| Unexpected cytotoxic effects observed at intended non-toxic concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or death. 2. Cell Line Sensitivity: The specific cell line being used might be particularly sensitive to PGD2-SA or its metabolites. 3. Contamination: The cell culture may be contaminated with bacteria, mycoplasma, or endotoxins, which can induce cell death. | 1. Limit Solvent Concentration: Keep the final concentration of the solvent in the culture medium as low as possible (typically <0.1% for DMSO). 2. Conduct Viability Assays: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration range of PGD2-SA for your specific cell line. 3. Routinely Test for Contamination: Regularly check cultures for any signs of contamination. |
| Inconsistent results between experiments. | 1. Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines, affecting their responsiveness. 2. Variability in Reagents: Different lots of serum, media, or PGD2-SA can introduce variability. 3. Incubation Time: The duration of PGD2-SA treatment can significantly impact the outcome. | 1. Use Low Passage Cells: Maintain a stock of low-passage cells and use them consistently for experiments. 2. Standardize Reagents: Whenever possible, use the same lot of critical reagents for a set of related experiments. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for the desired cellular response. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of PGD2-SA?
Prostaglandin D2 (PGD2) is a bioactive lipid that exerts its effects by binding to two main G-protein-coupled receptors: the PGD2 receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[4] Activation of these receptors triggers downstream signaling cascades that can lead to a variety of cellular responses, including inflammation, vasodilation, bronchoconstriction, and modulation of immune cell activity.[2][4] The specific response depends on the cell type and the relative expression levels of DP1 and DP2.
2. What is a typical effective concentration range for PGD2-SA in cell culture?
The effective concentration of PGD2-SA is highly dependent on the cell type and the biological endpoint being measured. However, a general starting range for dose-response experiments is between 1 nM and 10 µM.[2] For some sensitive cell types, effects can be observed in the picomolar to nanomolar range. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
3. How should I prepare and store PGD2-SA stock solutions?
PGD2-SA is typically dissolved in an organic solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution to avoid multiple freeze-thaw cycles. Stock solutions should be stored at -80°C for long-term stability.[1] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. PGD2 is unstable in aqueous solutions, and its degradation is time and temperature-dependent.[1]
4. Can PGD2-SA induce apoptosis?
Yes, PGD2 and its metabolites have been shown to induce apoptosis in various cell types, including some cancer cell lines.[5] The apoptotic effect is often mediated through the intrinsic pathway, involving caspase activation. If you are investigating the pro-apoptotic effects of PGD2-SA, it is recommended to perform assays such as Annexin V staining or caspase activity assays to confirm and quantify apoptosis.
5. Which control experiments are essential when working with PGD2-SA?
Several controls are critical for interpreting results from PGD2-SA experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve PGD2-SA. This controls for any effects of the solvent itself.
-
Untreated Control: Cells cultured in medium alone to provide a baseline for comparison.
-
Positive Control (if applicable): A known agonist or inhibitor of the pathway being investigated to ensure the assay is working correctly.
-
Negative Control (if applicable): For receptor-specific effects, using cells that do not express the target receptor or using a receptor antagonist can help confirm the mechanism of action.
Quantitative Data Summary
The following tables summarize typical concentration ranges and their observed effects from various studies. Note that these are for guidance, and optimal concentrations should be determined empirically for each specific cell line and experimental condition.
Table 1: Effective Concentrations of PGD2 in Different Cell Types
| Cell Type | Effective Concentration Range | Observed Effect |
| Th2 cells | 10 nM - 1 µM | Increased production of IL-4, IL-5, and IL-13[2] |
| C2C12 myoblasts | 1 µM - 10 µM | Inhibition of myogenesis[6] |
| Mastocytoma P-815 cells | 10 µg/mL (~28 µM) | Inhibition of DNA synthesis[7] |
| RAW 264.7 macrophages | Post-LPS stimulation | Release of PGD2[8] |
Table 2: IC50/EC50 Values of PGD2 and its Metabolites for CRTH2 Receptor
| Ligand | Ki (nM) |
| PGD2 | 2.4 |
| 13,14-dihydro-15-keto PGD2 | High affinity |
| 15-deoxy-Δ12,14-PGJ2 | High affinity |
| PGJ2 | High affinity |
| Δ12-PGJ2 | High affinity |
| Data from equilibrium competition binding assays with recombinant human CRTH2. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of PGD2-SA concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment: Culture and treat cells with the desired concentrations of PGD2-SA and controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells immediately by flow cytometry.[11] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 3: PGD2 Receptor Binding Assay
This protocol is used to determine the binding affinity of PGD2-SA to its receptors.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the PGD2 receptor (e.g., CRTH2).[12]
-
Incubation: Incubate the cell membranes with a constant concentration of radiolabeled PGD2 (e.g., [3H]PGD2) and varying concentrations of unlabeled PGD2-SA (competitor).[12]
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.[12]
-
Scintillation Counting: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.[12]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) can be calculated and used to determine the binding affinity (Ki).
Visualizations
PGD2 Signaling Pathways
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 causes preferential induction of proinflammatory Th2 cytokine production through an action on chemoattractant receptor-like molecule expressed on Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.elabscience.com [file.elabscience.com]
- 4. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 inhibits C2C12 myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of prostaglandin D2 on DNA synthesis in nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced release of prostaglandin D2 during re-incubation of RAW 264.7 macrophage-like cells after treatment of both lipopolysaccharide and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of Prostaglandin D2 serinol amide
Welcome to the Technical Support Center for Prostaglandin (B15479496) D2 Serinol Amide (PGD2-SA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PGD2-SA in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common experimental challenges.
Disclaimer: Prostaglandin D2 serinol amide (PGD2-SA) is a stable analog of the PGD2 2-glyceryl ester. It is important to note that as of the latest literature review, the full biological activity and binding profile of PGD2-SA have not been extensively characterized.[1] The guidance provided here is largely inferred from the known pharmacology of Prostaglandin D2 (PGD2) and general principles of working with lipid signaling molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Compound Handling and Preparation
Q1: How should I dissolve and store PGD2-SA?
A1: Proper dissolution and storage are critical for maintaining the integrity of PGD2-SA.
-
Solubility: PGD2-SA is soluble in organic solvents such as ethanol, DMSO, and DMF at concentrations of at least 25 mg/mL. It has a lower solubility in PBS (pH 7.2) at approximately 5 mg/mL.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
-
Storage: PGD2-SA should be stored at -20°C.[1] The supplier suggests that it is stable for at least two years at this temperature.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of prostaglandins (B1171923) are generally not recommended for storage for more than one day.
Q2: I'm observing precipitation of PGD2-SA in my cell culture media. What should I do?
A2: Precipitation can occur when the concentration of the organic solvent from the stock solution is too high in the final aqueous solution, or if the solubility limit in the media is exceeded.
-
Minimize Organic Solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts and precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your PGD2-SA stock in your assay buffer before adding it to the final cell culture well.
-
Sonication/Warming: Gentle warming or sonication can sometimes help to dissolve small precipitates, but care should be taken to avoid degradation of the compound.
II. Unexpected Experimental Results & Off-Target Effects
Q3: My experimental results with PGD2-SA are not what I expected based on PGD2's known activity. What could be the cause?
A3: Unexpected results can stem from a variety of factors, including off-target effects, experimental variability, or differences in the activity of PGD2-SA compared to PGD2.
-
Off-Target Receptor Activation: PGD2 is known to have some cross-reactivity with other prostanoid receptors.[2][3] It is plausible that PGD2-SA could also interact with these receptors, leading to unexpected biological responses. Refer to the Prostanoid Receptor Selectivity Profile table below for known affinities of PGD2.
-
Cell Line Specific Receptor Expression: The profile of prostanoid receptors (DP1, DP2/CRTH2, EP, FP, TP) can vary significantly between different cell lines. An unexpected effect of PGD2-SA might be due to the activation of an off-target receptor that is highly expressed in your specific cell model.
-
Compound Stability: While PGD2-SA is designed to be more stable than other PGD2 esters, its stability in your specific experimental conditions (e.g., pH, presence of enzymes in serum) should be considered.[1]
-
Metabolism: PGD2 can be metabolized into other active compounds.[4] It is possible that PGD2-SA could also be metabolized by cells, leading to a complex pharmacological profile.
Q4: How can I determine if the observed effects of PGD2-SA are due to on-target (DP1 or DP2/CRTH2) or off-target activity?
A4: Differentiating on-target from off-target effects is a critical step in validating your results.
-
Use of Selective Antagonists: Co-treatment of your cells with PGD2-SA and a selective antagonist for DP1 (e.g., Laropiprant) or DP2/CRTH2 (e.g., Fevipiprant) can help to elucidate the receptor responsible for the observed effect. If the effect is blocked by a specific antagonist, it is likely mediated by that receptor.
-
Receptor Knockdown/Knockout Models: Using cells with siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target receptors (DP1 or DP2/CRTH2) can provide definitive evidence for on-target activity.
-
Receptor Overexpression Systems: Conversely, using cell lines that are engineered to overexpress a specific receptor can help to confirm on-target effects and investigate signaling pathways.
-
Counter-Screening: Test the activity of PGD2-SA in cell lines that express other prostanoid receptors but lack DP1 and DP2/CRTH2 to directly assess off-target activation.
Q5: I am seeing a response that is characteristic of Gq-coupled receptor activation (e.g., calcium mobilization), but PGD2 primarily signals through Gs (DP1) and Gi (DP2/CRTH2). What could explain this?
A5: While DP1 and DP2/CRTH2 are the primary receptors for PGD2, some prostanoid receptors, like EP1 and TP, are coupled to Gq, leading to an increase in intracellular calcium.[5] An observed calcium flux could indicate off-target activation of one of these receptors by PGD2-SA. It is also important to consider that some GPCRs can couple to multiple G proteins, and the signaling pathway can be cell-type dependent.
Data Presentation
Table 1: Solubility and Stability of this compound (PGD2-SA)
| Property | Value | Reference |
| Solubility | ||
| Ethanol | ≥ 25 mg/mL | [1] |
| DMSO | ≥ 25 mg/mL | [1] |
| DMF | ≥ 25 mg/mL | [1] |
| PBS (pH 7.2) | ~5 mg/mL | [1] |
| Storage | ||
| Stock Solution (in organic solvent) | -20°C | [1] |
| Stability | ||
| at -20°C | ≥ 2 years | [1] |
Table 2: Prostaglandin D2 (PGD2) Receptor Binding Affinities
This table summarizes the binding affinities of PGD2 for its primary receptors, DP1 and DP2 (CRTH2), and highlights its potential for cross-reactivity with other prostanoid receptors. The binding profile of PGD2-SA is not yet determined, but this data for PGD2 can serve as a guide for potential on-target and off-target interactions.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Species | Assay Type | Reference |
| DP1 (PTGDR) | PGD2 | ~1 | Human | Radioligand Binding | [3] |
| DP2 (CRTH2) | PGD2 | 2.4 - 61 | Human | Radioligand Binding | [6] |
| EP1 | PGD2 | >1000 | Mouse | Radioligand Binding | [2] |
| EP2 | PGD2 | >1000 | Mouse | Radioligand Binding | [2] |
| EP3 | PGD2 | 110 | Mouse | Radioligand Binding | [2] |
| EP4 | PGD2 | >1000 | Mouse | Radioligand Binding | [2] |
| FP | PGD2 | 340 | Mouse | Radioligand Binding | [2] |
| IP | PGD2 | >1000 | Mouse | Radioligand Binding | [2] |
| TP | PGD2 | 130 | Mouse | Radioligand Binding | [2] |
Note: Binding affinities can vary depending on the experimental conditions and cell system used.
Experimental Protocols
Protocol 1: cAMP Measurement for DP1 (Gs-coupled) Receptor Activation
This protocol provides a general framework for measuring changes in intracellular cyclic AMP (cAMP) levels upon stimulation of the Gs-coupled DP1 receptor.
1. Cell Preparation:
- Plate cells expressing the DP1 receptor in a 96-well or 384-well plate at a predetermined optimal density.
- Allow cells to adhere overnight.
- On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
2. Compound Treatment:
- Prepare serial dilutions of PGD2-SA and a known DP1 agonist (positive control) in the stimulation buffer.
- Add the compounds to the cells and incubate for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.
3. cAMP Detection:
- Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
4. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the log of the PGD2-SA concentration.
- Calculate the EC50 value to determine the potency of PGD2-SA.
Protocol 2: Calcium Mobilization Assay for Potential Gq-coupled Off-Target Activation
This protocol is designed to detect potential off-target activation of Gq-coupled receptors (e.g., EP1, TP) by measuring changes in intracellular calcium.
1. Cell Preparation:
- Plate cells expressing potential off-target receptors in a 96-well, black-walled, clear-bottom plate.
- Allow cells to adhere overnight.
2. Dye Loading:
- Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
3. Compound Treatment and Measurement:
- Use a fluorescence plate reader with an automated injection system.
- Measure the baseline fluorescence for a short period.
- Inject PGD2-SA or a known agonist for the Gq-coupled receptor (positive control) and continue to measure the fluorescence intensity over time.
4. Data Analysis:
- The change in fluorescence intensity reflects the change in intracellular calcium concentration.
- Plot the fluorescence intensity over time to visualize the calcium transient.
- Quantify the response by measuring the peak fluorescence or the area under the curve.
Protocol 3: Chemotaxis Assay for DP2/CRTH2 (Gi-coupled) Receptor Activation
This protocol outlines a method to assess the chemotactic response of immune cells (e.g., Th2 cells, eosinophils) that express the Gi-coupled DP2/CRTH2 receptor.
1. Cell Preparation:
- Isolate the target immune cells and resuspend them in a serum-free or low-serum medium.
2. Assay Setup:
- Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.
- Add different concentrations of PGD2-SA or a known chemoattractant for DP2/CRTH2 to the lower chambers.
- Add the cell suspension to the upper chambers.
3. Incubation:
- Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).
4. Quantification of Migrated Cells:
- After incubation, remove the non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
5. Data Analysis:
- Plot the number of migrated cells against the concentration of PGD2-SA to generate a chemotactic dose-response curve.
Visualizations
Signaling Pathways
Caption: PGD2-SA Signaling Pathways
Experimental Workflow
Caption: Workflow for Investigating Off-Target Effects
Troubleshooting Logic
Caption: Troubleshooting Decision Tree
References
- 1. caymanchem.com [caymanchem.com]
- 2. Physiology and pathophysiology of prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
PGD2-SA stability in different storage conditions and solvents
Welcome to the technical support center for Prostaglandin (B15479496) D2-Salicylic Acid (PGD2-SA). This guide is designed to assist researchers, scientists, and drug development professionals in understanding the stability of PGD2-SA under various storage conditions and in different solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
FAQs and Troubleshooting Guides
This section addresses common questions and potential issues researchers may encounter when working with PGD2-SA.
Q1: What are the primary stability concerns for PGD2-SA?
A1: The stability of PGD2-SA is influenced by two main factors: the inherent instability of the PGD2 molecule and the potential for hydrolysis of the ester linkage between PGD2 and salicylic (B10762653) acid. PGD2 is known to be relatively unstable and can undergo non-enzymatic dehydration to form PGJ2 derivatives[1]. The ester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by increased temperatures.
Q2: I am seeing unexpected peaks in my analytical run. What could be the cause?
A2: Unexpected peaks are likely due to the degradation of PGD2-SA. The primary degradation products could be free PGD2, free salicylic acid, and various PGD2 isomers and dehydration products like PGJ2[1][2]. To confirm this, you can run standards of these potential degradation products alongside your sample. To minimize degradation, ensure your samples are processed quickly and stored under recommended conditions. Stability studies have shown that for accurate measurement of PGD2, sample preparation time should be less than 8 hours[3].
Q3: My experimental results are inconsistent. Could this be related to PGD2-SA stability?
A3: Yes, inconsistent results are a common consequence of sample degradation. The biological activity of PGD2 and its degradation products can differ significantly. For example, PGD2 signals through DP1 and CRTH2 receptors, while its J-series metabolites can act on other receptors like PPARγ[1][4]. Therefore, the degradation of PGD2-SA can lead to a mixed population of active compounds, resulting in variable experimental outcomes. To ensure consistency, it is crucial to handle and store PGD2-SA appropriately and to use freshly prepared solutions whenever possible.
Q4: How can I monitor the stability of my PGD2-SA samples?
A4: The stability of PGD2-SA can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)[3][5]. This method allows for the separation and quantification of the intact PGD2-SA conjugate as well as its potential degradation products. It is recommended to use deuterated internal standards for both PGD2 and salicylic acid to accurately quantify any degradation[3].
PGD2-SA Stability Data
Due to the lack of direct studies on PGD2-SA, the following tables summarize the known stability of PGD2, which provides a crucial baseline for handling the conjugate.
Table 1: PGD2 Stability in Different Solvents
| Solvent | Temperature | Duration | Stability Notes |
| Methyl Acetate (B1210297) | -20°C | ≥ 2 years | Supplied as a stable solution[6]. |
| Ethanol | -20°C | ≥ 5 years | Supplied as a stable solution[7]. |
| DMSO | -80°C | 6 months | Stock solution storage recommendation[8]. |
| Aqueous Buffer (PBS, pH 7.2) | Room Temp | < 1 day | Not recommended for storage beyond one day due to instability[9]. |
| Cell Culture Medium | Room Temp | < 8 hours | Sample preparation should be completed within this timeframe for accurate PGD2 measurement[3]. |
Table 2: PGD2 Storage Recommendations
| Storage Form | Temperature | Recommended Duration | Special Conditions |
| Crystalline Solid | -20°C | ≥ 2 years | Store in a dry, dark place[9]. |
| Stock Solution in Organic Solvent | -80°C | 6 months | Store under an inert gas like nitrogen[8]. |
| Stock Solution in Organic Solvent | -20°C | 1 month | Store under an inert gas like nitrogen[8]. |
| Aqueous Solutions | N/A | Not Recommended | Prepare fresh for each experiment[9]. |
Experimental Protocols
Protocol 1: Preparation of PGD2-SA Stock Solutions
-
Solvent Selection: Based on the intended application, choose a suitable organic solvent such as ethanol, DMSO, or dimethylformamide (DMF).
-
Inert Atmosphere: To prevent oxidation, purge the solvent of choice with an inert gas (e.g., nitrogen or argon) before dissolving the PGD2-SA.
-
Dissolution: Dissolve the crystalline PGD2-SA in the purged solvent to the desired concentration.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[8]. Ensure vials are tightly sealed.
Protocol 2: Stability Testing of PGD2-SA using LC-MS/MS
-
Sample Preparation:
-
Prepare solutions of PGD2-SA at a known concentration in the desired solvent or matrix (e.g., PBS, cell culture medium).
-
Spike the samples with deuterated internal standards (d4-PGD2 and d-salicylic acid) for accurate quantification.
-
To prevent free-radical catalyzed peroxidation, add an antioxidant like butylated hydroxytoluene (BHT)[3].
-
-
Incubation: Incubate the samples under the desired storage conditions (e.g., different temperatures and time points).
-
Extraction:
-
At each time point, acidify the sample with citric acid.
-
Perform a liquid-liquid extraction using a solvent mixture such as hexane/ethyl acetate (1:1, v/v)[3].
-
Vortex and centrifuge the sample. Collect the organic phase.
-
Repeat the extraction twice more and combine the organic phases.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis[3].
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Develop a gradient elution method using mobile phases such as acetonitrile (B52724) and water with 0.1% formic acid[10].
-
Set up the mass spectrometer for multiple reaction monitoring (MRM) to detect and quantify the parent PGD2-SA molecule and its expected degradation products (free PGD2, free salicylic acid, and PGJ2).
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to PGD2-SA research.
Caption: PGD2 signaling through DP1 and CRTH2 receptors.
Caption: Potential degradation pathways of PGD2-SA.
Caption: Workflow for PGD2-SA stability testing.
References
- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Prostaglandin D2 (PGD2) Experimental Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Prostaglandin D2 (PGD2) instability and its isomerization, particularly in the presence of serum albumin (SA), during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is PGD2-SA isomerization, and why is it a concern in my experiments?
A1: Prostaglandin D2 (PGD2) is an inherently unstable lipid mediator. In biological samples, particularly those containing serum albumin (SA), PGD2 can undergo isomerization and degradation into several other compounds, including Prostaglandin E2 (PGE2), Δ12-Prostaglandin D2 (Δ12-PGD2), and various J-series prostaglandins (B1171923) (e.g., PGJ2). Serum albumin can catalyze these transformations. This is a significant concern because these isomers possess different biological activities and receptor binding affinities, which can lead to misinterpretation of experimental results. For instance, Δ12-PGD2 is a potent agonist for the CRTH2 receptor.
Q2: How stable is PGD2 in biological samples, and what are the optimal storage conditions?
A2: PGD2 is highly unstable in biological matrices at room temperature and even at -20°C. Studies have shown that in plasma, PGD2 has an apparent half-life of approximately 30 minutes.[1] In cell culture media, a significant percentage of PGD2 can degrade within hours at room temperature.[2] For long-term storage, it is crucial to store samples at -80°C immediately after collection and processing.[2] Samples should be analyzed as quickly as possible after thawing to minimize degradation.
Q3: What are the main factors that influence the rate of PGD2 isomerization?
A3: The primary factors influencing PGD2 isomerization and degradation are:
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.
-
pH: While specific quantitative data on the effect of pH on PGD2-SA isomerization is limited, the stability of prostaglandins, in general, is pH-dependent. Acidic conditions are often used during extraction to improve the stability of prostaglandins.
-
Presence of Serum Albumin: Serum albumin can bind to PGD2 and catalyze its isomerization and dehydration.
-
Time: The longer the sample is stored or processed at suboptimal temperatures, the greater the extent of degradation.
Q4: Can I use standard immunoassays (e.g., ELISA) to measure PGD2 in plasma or serum?
A4: While ELISA kits are available for PGD2, their specificity can be a concern due to the potential for cross-reactivity with PGD2 isomers and metabolites. For accurate and specific quantification of PGD2 and its isomers, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method.[2] LC-MS/MS allows for the chromatographic separation of isomers before detection, ensuring that you are measuring the correct analyte.
Q5: What are the major isomerization and degradation products of PGD2?
A5: The main products of PGD2 isomerization and degradation include:
-
Prostaglandin E2 (PGE2): A positional isomer with distinct biological activities.
-
Δ12-Prostaglandin D2 (Δ12-PGD2): A potent and selective CRTH2 receptor agonist.
-
J-series Prostaglandins (e.g., PGJ2, Δ12-PGJ2, 15d-PGJ2): Dehydration products of PGD2.
Troubleshooting Guides
Issue 1: Low or undetectable PGD2 levels in samples.
| Potential Cause | Troubleshooting Suggestion |
| Sample Degradation | - Process samples immediately after collection. - Store samples at -80°C until analysis.[2] - Minimize freeze-thaw cycles. - Analyze samples as quickly as possible after thawing. |
| Inappropriate Sample Handling | - Add antioxidants, such as butylated hydroxytoluene (BHT), to the sample to prevent free radical-catalyzed peroxidation.[2] - Acidify the sample (e.g., with citric acid) during extraction to improve PGD2 stability.[2] |
| Analytical Method Insensitivity | - Use a highly sensitive and specific method like LC-MS/MS for quantification. - Ensure proper chromatographic separation of PGD2 from its isomers.[2] |
Issue 2: Inconsistent or variable PGD2 measurements between replicates.
| Potential Cause | Troubleshooting Suggestion |
| Differential Degradation | - Ensure uniform and rapid processing of all samples and standards. - Maintain a consistent and cold temperature throughout the sample preparation workflow. |
| Matrix Effects in LC-MS/MS | - Use a stable isotope-labeled internal standard for PGD2 (e.g., d4-PGD2) to account for variations in extraction efficiency and matrix effects.[2] |
| Pipetting Errors | - Use calibrated pipettes and proper pipetting techniques, especially for small volumes. |
Issue 3: Suspected interference from PGD2 isomers.
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of Isomers in Chromatography | - Optimize the LC method to achieve baseline separation of PGD2 from its known isomers (PGE2, Δ12-PGD2, etc.). - Use a column with a suitable stationary phase (e.g., phenyl-hexyl) that provides good selectivity for prostaglandins.[2] |
| Non-Specific Detection Method | - If using an immunoassay, validate its cross-reactivity with potential PGD2 isomers. - Whenever possible, confirm immunoassay results with a more specific method like LC-MS/MS. |
Data Presentation
Table 1: Stability of PGD2 in Cell Culture Medium
| Temperature | Time | PGD2 Remaining (%) |
| Room Temperature | 8 hours | ~90%[2] |
| Room Temperature | 26 hours | ~60%[2] |
| -20°C | 4 weeks | ~30%[2] |
| -80°C | Long-term | Recommended for optimal stability[2] |
Table 2: Half-life of PGD2 in Plasma
| Matrix | Apparent Half-life |
| Plasma | ~30 minutes[1] |
Experimental Protocols
Protocol 1: Sample Collection and Preparation for PGD2 Analysis from Plasma
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.
-
Acidification and Antioxidant Addition: To a 500 µL aliquot of plasma, add 40 µL of 1 M citric acid and 5 µL of 10% BHT in ethanol (B145695) to prevent degradation and peroxidation.[2]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-PGD2).[2]
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane/ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
Storage: If not analyzed immediately, store the collected plasma at -80°C.[2]
Mandatory Visualizations
Caption: PGD2 metabolic and isomerization pathway.
Caption: Recommended experimental workflow for PGD2 analysis.
Caption: Troubleshooting logic for inaccurate PGD2 results.
References
Technical Support Center: Enhancing the Bioavailability of Topical Prostaglandin D2 Serinol Amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the topical delivery of Prostaglandin (B15479496) D2 serinol amide (PGD2-SA).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and bioavailability of topical PGD2-SA.
1.1. Formulation and Stability
-
Q1: What are the primary challenges in formulating topical PGD2-SA? A1: Prostaglandin D2 serinol amide (PGD2-SA), being a lipophilic analog of PGD2, presents several formulation challenges. Key issues include poor aqueous solubility, potential for chemical instability (dehydration), and the need for a vehicle that ensures both stability and effective skin penetration.[1][2] The final formulation's viscosity, sensory characteristics, and batch-to-batch consistency are also critical variables that require careful control during manufacturing.[3][4]
-
Q2: How can the stability of PGD2-SA be improved in a topical formulation? A2: Prostaglandin D2 is known to be unstable in aqueous solutions, readily dehydrating to PGJ2 derivatives.[2][5] To enhance the stability of PGD2-SA, consider the following:
-
pH Control: Formulate within an optimal pH range, determined through pre-formulation stability studies.
-
Anhydrous or Low-Water Formulations: Using an oleaginous base or a vehicle with low water activity can minimize degradation.
-
Antioxidants: Incorporate antioxidants to prevent oxidative degradation.
-
Temperature Control: Processing at the correct temperature is crucial. Excessive heat can lead to chemical degradation, while rapid or excessive cooling can cause precipitation of ingredients.[3]
-
-
Q3: Which vehicle is most suitable for topical PGD2-SA delivery? A3: The choice of vehicle depends on the therapeutic goal and desired skin feel.
-
Ointments: These oleaginous bases can provide an occlusive effect, enhancing skin hydration and drug penetration.[1] They are also suitable for protecting water-sensitive compounds.
-
Creams (Emulsions): Oil-in-water or water-in-oil emulsions can offer good spreadability and cosmetic appeal. However, as emulsions, they can be inherently unstable, requiring careful selection of emulsifiers and processing parameters.[6]
-
Gels: Nanoemulgels are a promising option, combining the benefits of a nanoemulsion for enhanced drug solubilization and permeation with the favorable viscosity and application properties of a gel.[7][8]
-
Foams and Solutions: For hairy areas, lotions, solutions, gels, or foams are often preferred for their ease of application.[1]
-
1.2. Bioavailability Enhancement
-
Q4: What strategies can enhance the skin penetration of the lipophilic PGD2-SA? A4: The primary barrier to topical drug delivery is the stratum corneum.[9][10] Several techniques can be employed to enhance the penetration of lipophilic drugs like PGD2-SA:
-
Chemical Penetration Enhancers (CPEs): These include surfactants, fatty acids, and solvents (e.g., ethanol), which can reversibly disrupt the lipid structure of the stratum corneum.[11][12]
-
Vesicular Carriers: Encapsulating PGD2-SA in systems like liposomes, ethosomes, or niosomes can improve its penetration.[9][13] Ethosomes, which contain a high concentration of ethanol (B145695), are particularly effective at fluidizing lipids in the stratum corneum, allowing the malleable vesicles to penetrate deeper.[14]
-
Nanoemulsions: These systems offer a large surface area and contain components (oils, surfactants) that can act as permeation enhancers, improving the solubility and diffusion of the drug into the skin.[7]
-
-
Q5: How do nanoemulgels specifically improve the bioavailability of PGD2-SA? A5: Nanoemulgels (NEGs) are an advanced delivery system that combines a nanoemulsion with a hydrogel. This combination offers several advantages for lipophilic drugs like PGD2-SA:
-
Enhanced Solubilization: The oil phase of the nanoemulsion effectively solubilizes the lipophilic PGD2-SA.
-
Improved Permeation: The nano-sized droplets, along with surfactants and co-surfactants, act as permeation enhancers.[7][8]
-
Controlled Release & Ideal Application: The gel matrix provides a desirable viscosity for easy and uniform application, and it can help control the release rate of the drug from the nanoemulsion droplets.[7]
-
-
Q6: What is the mechanism of action for PGD2 and its analogs? A6: Prostaglandin D2 exerts its biological effects by binding to two main G protein-coupled receptors: the DP1 (PTGDR1) and DP2 (PTGDR2, also known as CRTH2) receptors.[15][16][17]
-
DP1 Receptor: Activation of the DP1 receptor is coupled to a Gs alpha subunit, leading to the activation of adenylate cyclase. This increases intracellular levels of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[16][18] This pathway is often associated with vasodilation and inhibition of platelet aggregation.[17]
-
DP2 (CRTH2) Receptor: Activation of the DP2 receptor is coupled to a Gi alpha subunit, which inhibits adenylate cyclase and decreases cAMP levels. This pathway is primarily involved in inflammatory responses and chemotaxis of immune cells.[16][17]
The specific effects of PGD2-SA would depend on its binding affinity and agonist/antagonist activity at these receptors.
-
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experimental work with PGD2-SA.
2.1. Formulation and Manufacturing Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation in Cream/Emulsion | - Incorrect emulsifier concentration or type.- Inappropriate homogenization speed or duration.- Temperature difference between oil and water phases during mixing.[3] | - Screen different emulsifiers (e.g., non-ionic surfactants) and optimize concentration.- Calibrate and optimize homogenization parameters (speed, time).- Ensure oil and water phases are at a similar temperature (typically 70-80°C) before emulsification. |
| Precipitation or Crystallization of PGD2-SA in the Formulation | - Supersaturation of PGD2-SA in the vehicle.- Change in temperature during storage ("cycling").- pH shift in the formulation over time. | - Increase the concentration of the oil phase or add a co-solvent to improve solubility.- Perform freeze-thaw cycle testing to ensure stability.- Incorporate a robust buffering system to maintain optimal pH. |
| Inconsistent Viscosity Between Batches | - Variation in mixing speed, time, or temperature.[4]- Inconsistent hydration of gelling agents.- Variation in the quality or source of raw materials. | - Strictly control all processing parameters (heating/cooling rates, mixing speeds).[3]- Standardize the hydration process for polymers/gelling agents.- Qualify all raw material suppliers and test incoming lots for consistency. |
| Discoloration or Degradation of Final Product | - Oxidative degradation of PGD2-SA or excipients.- pH instability leading to PGD2-SA dehydration.[2]- Exposure to light or incompatible packaging. | - Add an appropriate antioxidant (e.g., BHT, Vitamin E).- Confirm and buffer the formulation pH.- Use opaque, inert packaging materials and conduct photostability studies. |
2.2. Poor In Vitro Skin Permeation Results
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable PGD2-SA in Receptor Fluid | - Formulation is not releasing the drug.- PGD2-SA has very low permeability through the skin model.- Skin membrane integrity is compromised or variable.- PGD2-SA is binding to the diffusion cell apparatus. | - Modify the formulation to include penetration enhancers (see Table 1).- Switch to a more advanced delivery system like ethosomes or nanoemulgels.[7][14]- Pre-screen all skin samples for barrier integrity (e.g., using TEWL).- Use glass diffusion cells and ensure the receptor fluid is appropriate; check for non-specific binding. |
| High Variability in Permeation Data Between Replicates | - Inconsistent dosing on the skin surface.- Air bubbles trapped between the skin and receptor fluid.- Significant variation in skin samples (donor-to-donor, site-to-site).- Inconsistent sampling from the receptor chamber. | - Use a positive displacement pipette for accurate dosing of semi-solid formulations.- Carefully inspect for and remove any air bubbles upon mounting the skin.- Use skin from a single donor for each experiment where possible and randomize samples across donors.- Ensure consistent and complete mixing of the receptor fluid before each sample is taken. |
| Permeation Rate Plateaus Too Early | - Saturation of the receptor fluid (loss of sink conditions).- Degradation of PGD2-SA in the receptor fluid over the course of the experiment. | - Increase the volume of the receptor chamber or the sampling frequency. Add a solubilizing agent (e.g., albumin, cyclodextrin) to the receptor fluid to maintain sink conditions.- Analyze the stability of PGD2-SA in the receptor fluid at 32°C over the experiment's duration. If unstable, shorten the experiment or add a stabilizer. |
Section 3: Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies for Topical PGD2-SA
| Enhancement Strategy | Mechanism of Action | Potential Fold Increase in Flux (Illustrative) | Advantages | Disadvantages |
| Chemical Enhancers (e.g., Ethanol, Propylene Glycol) | Disrupts stratum corneum lipid organization.[11] | 2 - 5 | Simple to incorporate into formulations; well-understood mechanisms. | Potential for skin irritation at high concentrations; efficacy can be limited.[12] |
| Liposomes | Fuse with stratum corneum lipids to release drug; act as a drug depot.[9] | 3 - 8 | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs. | Lower penetration efficiency compared to more advanced vesicles; potential for instability. |
| Ethosomes | High ethanol content fluidizes both vesicle and stratum corneum lipids, allowing deep penetration of soft, malleable vesicles.[9][14] | 10 - 30 | High penetration efficiency for deep skin layers; suitable for lipophilic compounds. | Higher manufacturing complexity; potential for ethanol-related skin drying. |
| Nanoemulgels (NEGs) | Nanosized oil droplets enhance permeation; surfactants act as enhancers; gel base provides good skin contact and controlled release.[7][8] | 8 - 25 | High drug loading for lipophilic compounds; good stability and cosmetic feel. | More complex to formulate and scale up; requires specialized equipment for nanoemulsion production. |
Note: The "Fold Increase in Flux" values are illustrative and hypothetical for PGD2-SA, based on typical performance reported for other lipophilic molecules. Actual results must be determined experimentally.
Section 4: Experimental Protocols & Visualizations
4.1. PGD2 Signaling Pathway
Prostaglandin D2 (and its analogs like PGD2-SA) primarily signals through two receptors, DP1 and DP2, which trigger opposing downstream effects on cyclic AMP (cAMP) levels.
Caption: PGD2-SA signaling via DP1 and DP2 receptors.
4.2. Protocol: In Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines a standard method for assessing the skin penetration of PGD2-SA from a topical formulation.[19][20][21]
Materials:
-
Vertical Franz diffusion cells
-
Dermatomed human or porcine skin (~500 µm thickness)
-
Receptor fluid (e.g., PBS with 0.5% Volpo or 2% BSA to maintain sink conditions)
-
PGD2-SA test formulation
-
Positive displacement pipette
-
Heater/circulator and stirring block for Franz cells (maintained at 32°C ± 1°C)
-
Analytical method for PGD2-SA quantification (e.g., LC-MS/MS)
Workflow Diagram:
Caption: Experimental workflow for an In Vitro Permeation Test (IVPT).
Procedure:
-
Skin Preparation: Thaw frozen dermatomed skin and cut sections large enough to fit the Franz cells. Equilibrate the skin in PBS. Measure transepidermal water loss (TEWL) to confirm barrier integrity before mounting.
-
Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Chamber: Fill the receptor chamber with pre-warmed, de-gassed receptor fluid, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the chamber.
-
Equilibration: Allow the assembled cells to equilibrate in the stirring block at 32°C for at least 30 minutes.
-
Dosing: Accurately apply the PGD2-SA formulation to the skin surface in the donor chamber (e.g., 5-10 mg/cm²).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and immediately replace it with fresh, pre-warmed fluid.[22]
-
Termination and Mass Balance: At the end of the experiment, carefully wash the skin surface to remove any unabsorbed formulation. Perform tape stripping of the stratum corneum, then separate the epidermis and dermis. Extract PGD2-SA from the wash, tapes, and skin layers to determine drug distribution.
-
Analysis: Quantify the concentration of PGD2-SA in all collected samples using a validated analytical method.
-
Calculation: Calculate the cumulative amount of PGD2-SA permeated over time and determine the steady-state flux (Jss).
4.3. Protocol: Preparation of a PGD2-SA Nanoemulgel
Phase 1: Nanoemulsion Preparation (High-Energy Emulsification)
-
Oil Phase: Dissolve PGD2-SA in a suitable oil (e.g., oleic acid, caprylic/capric triglyceride). Add a lipophilic surfactant (e.g., Span 80).
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in purified water.
-
Emulsification: Heat both phases to ~60-70°C. Add the oil phase to the aqueous phase under high-shear mixing to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles until a translucent nanoemulsion with the desired particle size (<200 nm) is achieved.
Phase 2: Gel Preparation and Incorporation
-
Gelling Agent Hydration: Disperse a gelling agent (e.g., Carbopol 980) in a separate portion of purified water and allow it to hydrate (B1144303) fully.
-
Incorporation: Slowly add the prepared PGD2-SA nanoemulsion to the hydrated gel base with gentle, continuous stirring.
-
Neutralization: Adjust the pH of the mixture with a neutralizing agent (e.g., triethanolamine) to the desired pH (e.g., 6.0-6.5). This will cause the Carbopol to swell, forming the final viscous gel.
-
Final QC: Characterize the final nanoemulgel for particle size, pH, viscosity, and PGD2-SA content.
Logical Diagram: Overcoming PGD2-SA Delivery Challenges
Caption: Strategies to overcome key challenges in topical PGD2-SA delivery.
References
- 1. dermnetnz.org [dermnetnz.org]
- 2. Problems in production of prostaglandin D2-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Development of enzyme-linked immunosorbent assay for prostaglandin D2 using the stable isosteric analogue as a hapten mimic and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. permegear.com [permegear.com]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules | MDPI [mdpi.com]
- 13. Enhancement of Skin Penetration of Hydrophilic and Lipophilic Compounds by pH-sensitive Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 17. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 18. rep.bioscientifica.com [rep.bioscientifica.com]
- 19. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. mdpi.com [mdpi.com]
- 21. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchmgt.monash.edu [researchmgt.monash.edu]
Technical Support Center: Overcoming Challenges in PGD2-SA Delivery to Ocular Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering Prostaglandin (B15479496) D2-Succinimidyl Ester (PGD2-SA) to ocular tissues.
I. Frequently Asked Questions (FAQs)
Q1: What is PGD2-SA and what is its primary application in ocular research?
A1: PGD2-SA is a chemically modified form of Prostaglandin D2 (PGD2). The succinimidyl ester (SE), also known as N-hydroxysuccinimide (NHS) ester, is an amine-reactive group that allows for the covalent conjugation of PGD2 to proteins or other molecules containing primary amines (e.g., lysine (B10760008) residues). In ocular research, PGD2-SA is likely used to create bioconjugates for targeted delivery, enabling studies on the specific roles of PGD2 in various ocular tissues and disease models.
Q2: What are the main challenges in delivering PGD2-SA to ocular tissues?
A2: The primary challenges stem from three main sources:
-
Ocular Barriers: The eye possesses formidable physiological and anatomical barriers, including the tear film, cornea, and blood-retinal barrier, which limit the penetration of therapeutic agents.[1][2][3]
-
PGD2-SA Instability: PGD2 itself is known to be unstable in aqueous solutions.[4] The succinimidyl ester moiety of PGD2-SA is also highly susceptible to hydrolysis, especially in aqueous environments, which can deactivate the molecule before it reaches its target.[5][6][7][8][9]
-
Solubility: While PGD2 is soluble in organic solvents like DMSO and ethanol, its solubility in aqueous buffers, which are necessary for biological experiments, is limited.[10] The solubility of the entire PGD2-SA conjugate will depend on the properties of the molecule it is attached to.
Q3: What is the optimal pH for working with PGD2-SA?
A3: For the conjugation of PGD2-SA to amine-containing molecules, the optimal pH is between 7.2 and 8.5.[11] In this range, the primary amines are sufficiently deprotonated and reactive. A lower pH will result in protonated, unreactive amines, while a higher pH will significantly accelerate the hydrolysis of the succinimidyl ester.[1][11]
Q4: Which buffers are compatible with PGD2-SA conjugation reactions?
A4: Compatible buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate (B1201080) buffers.[11] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PGD2-SA, thereby reducing conjugation efficiency.[2][11]
Q5: How should PGD2-SA be stored?
A5: PGD2-SA, like other NHS esters, is sensitive to moisture and should be stored in a desiccated environment at -20°C for long-term storage.[11][12] Stock solutions should be prepared fresh in an anhydrous organic solvent like DMSO or DMF immediately before use.[11][13] It is not recommended to store PGD2-SA in aqueous solutions for extended periods.[10]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and delivery of PGD2-SA to ocular tissues.
A. PGD2-SA Conjugation Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conjugation Efficiency | Hydrolysis of PGD2-SA: The succinimidyl ester is unstable in aqueous buffers and hydrolyzes over time.[5][6][7][8][9] | - Prepare PGD2-SA solution in anhydrous DMSO or DMF immediately before use.[11][13]- Minimize the reaction time in aqueous buffer.- Ensure the reaction pH is within the optimal range of 7.2-8.5.[11] |
| Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein for conjugation.[2][11] | - Perform a buffer exchange using dialysis or gel filtration to a compatible buffer like PBS, HEPES, or borate.[11] | |
| Low Protein Concentration: Dilute protein solutions can favor the hydrolysis of the NHS ester over the conjugation reaction.[11] | - If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction.[11] | |
| Precipitation of the Conjugate | Hydrophobicity: PGD2 is a lipid. Conjugating a hydrophobic molecule like PGD2 to a protein can decrease the overall solubility of the conjugate. | - Consider using a PEGylated version of the PGD2-SA if available to increase hydrophilicity.- Perform the conjugation in a buffer with a co-solvent, if compatible with your protein. |
B. Ocular Delivery and Efficacy Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Ocular Penetration | Ocular Barriers: The cornea and other ocular tissues present significant barriers to drug delivery.[1][2][3] | - Formulate the PGD2-SA conjugate in a penetration-enhancing vehicle, such as a mucoadhesive polymer or a nanoparticle-based system.[9] |
| Rapid Clearance: The tear film can quickly wash away topically applied drugs.[3] | - Increase the viscosity of the formulation to prolong residence time on the ocular surface. | |
| Lack of Biological Effect | Instability of PGD2: PGD2 itself is unstable and can degrade in the ocular environment.[4] | - Ensure that the experimental timeline is as short as feasible.- Consider using a more stable PGD2 analog for conjugation.[4] |
| Inactive Conjugate: The conjugation process may have altered the biological activity of PGD2 or the target protein. | - Verify the biological activity of the PGD2-SA conjugate in vitro before in vivo experiments.- Vary the molar ratio of PGD2-SA to the target protein during conjugation to find an optimal balance between labeling and activity. | |
| Off-Target Effects: The PGD2-SA conjugate may be interacting with unintended targets. | - Include appropriate controls, such as the unconjugated protein and a hydrolyzed PGD2-SA control. |
III. Experimental Protocols
General Protocol for PGD2-SA Conjugation to a Protein
This protocol is a general guideline and may require optimization for your specific protein and experimental needs.
Materials:
-
PGD2-SA
-
Target protein in a compatible buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PGD2-SA Stock Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PGD2-SA. Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Separate the PGD2-SA-protein conjugate from unreacted PGD2-SA and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).[13]
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) and protein concentration using spectrophotometry or other appropriate methods.
-
IV. Visualizations
Signaling and Reaction Pathways
Caption: PGD2 signaling through DP1 and DP2 receptors.
Caption: PGD2-SA conjugation and competing hydrolysis.
Experimental Workflow
Caption: PGD2-SA ocular delivery experimental workflow.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Problems in production of prostaglandin D2-specific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization | Semantic Scholar [semanticscholar.org]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. abpbio.com [abpbio.com]
- 14. biotium.com [biotium.com]
Technical Support Center: PGD2-SA Cytotoxicity Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for determining the cytotoxicity of Prostaglandin (B15479496) D2-SA (PGD2-SA) using common cell viability assays.
Frequently Asked questions (FAQs)
Q1: Which cell viability assay is most suitable for assessing PGD2-SA cytotoxicity?
A1: The choice of assay depends on your specific experimental needs and cell type. Here's a comparison of three common assays:
-
MTS Assay: A colorimetric assay that is simple and requires no washing or solubilization steps. It is a good starting point for many cytotoxicity screens.
-
MTT Assay: Another colorimetric assay that is widely used. However, it requires a solubilization step to dissolve the formazan (B1609692) crystals, which can introduce an extra source of variability.[1][2] Some compounds can also interfere with the MTT reagent, leading to inaccurate results.[3][4][5]
-
CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive luminescent assay that measures ATP levels, a key indicator of metabolically active cells.[6][7][8][9] Its "add-mix-measure" format is simple and amenable to high-throughput screening.[6][7][8]
For initial screening of PGD2-SA cytotoxicity, the MTS or CellTiter-Glo® assays are often preferred due to their simplicity and fewer steps compared to the MTT assay.
Q2: I am observing high background in my "no-cell" control wells. What could be the cause?
A2: High background can be a significant issue, masking the true signal from your cells. Here are some potential causes and solutions:
-
Contaminated Culture Medium: The medium itself may contain reducing agents or microbial contamination that can react with the assay reagents.[1][10][11]
-
Solution: Use fresh, sterile culture medium for your assays. It is also recommended to use phenol (B47542) red-free medium, as phenol red can interfere with absorbance readings in colorimetric assays.[1][12]
-
-
Reagent Instability: Improper storage or handling of assay reagents can lead to their degradation and increased background signal.[10][13]
-
Compound Interference: PGD2-SA or its vehicle (e.g., DMSO) might directly react with the assay reagent.
Q3: My viability readings are highly variable between replicate wells. What can I do to improve consistency?
A3: High variability can obscure the true effect of PGD2-SA. Consider the following:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.[13]
-
Solution: Ensure you have a homogeneous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.
-
-
Edge Effects: Wells on the outer edges of the plate are prone to evaporation, which can concentrate media components and affect cell growth and assay performance.[1][13][17]
-
Incomplete Reagent Mixing or Solubilization (MTT Assay): For the MTT assay, incomplete dissolution of formazan crystals is a major cause of variability.[1][2]
-
Solution: Ensure thorough mixing after adding the solubilization buffer. Using a plate shaker can help.[1]
-
Q4: The cytotoxicity of PGD2-SA in my assay is lower than expected based on published data. What could be the reason?
A4: Several factors can influence the apparent cytotoxicity of a compound:
-
Cell Type and Density: Different cell lines exhibit varying sensitivities to cytotoxic agents. The number of cells plated can also impact the results.[18]
-
PGD2-SA Stability: Prostaglandins can be unstable in solution.
-
Solution: Prepare fresh dilutions of PGD2-SA for each experiment from a frozen stock.
-
-
Assay Incubation Time: The duration of both the compound treatment and the final assay incubation can affect the outcome.
Troubleshooting Guides
MTS Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of reagents or medium.[1][14] | Use fresh, sterile reagents and medium. Consider using phenol red-free medium.[1] |
| PGD2-SA directly reduces MTS reagent. | Run a cell-free control with PGD2-SA to assess direct reduction. | |
| Low signal or poor sensitivity | Insufficient number of viable cells. | Optimize cell seeding density. Ensure cells are healthy and metabolically active. |
| Incubation time with MTS reagent is too short. | Increase the incubation time (up to 4 hours) to allow for sufficient formazan production.[14][15][16] | |
| Reagent has lost activity. | Check the expiration date and ensure proper storage of the MTS solution.[15][16] | |
| High well-to-well variability | Uneven cell seeding.[13] | Ensure a homogeneous cell suspension and careful pipetting. |
| Edge effects.[1][17] | Avoid using the outer wells of the plate for experimental samples.[1][17] |
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Contamination of reagents or medium.[1][11] | Use fresh, sterile reagents and medium. Use phenol red-free medium.[1][12] |
| PGD2-SA directly reduces MTT reagent.[1][3][5] | Run a cell-free control with PGD2-SA. If interference occurs, consider an alternative assay.[1] | |
| Low signal or no purple color | Insufficient number of viable cells or low metabolic activity.[19] | Increase cell seeding density or extend the culture period before the assay. |
| Incubation time with MTT reagent is too short. | Increase the incubation time to allow for formazan crystal formation. | |
| Incomplete formazan solubilization | Inadequate mixing or insufficient solubilization solution.[1][2] | Ensure complete dissolution by gentle mixing or shaking. Use an appropriate volume of a suitable solvent like DMSO.[1] |
| False-positive results | Compound interference with MTT reduction.[3][4][5][20] | Confirm results with an alternative assay that has a different endpoint (e.g., CellTiter-Glo® for ATP content).[3][4][5] |
CellTiter-Glo® Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background luminescence | ATP contamination in reagents, water, or on labware.[10] | Use ATP-free water and sterile, disposable labware. |
| Contaminated culture medium.[10] | Use fresh, sterile medium. | |
| Low signal or poor sensitivity | Low ATP levels in cells. | Ensure cells are healthy and metabolically active. Optimize cell seeding density. |
| Reagent has lost activity.[13] | Check the expiration date and ensure proper storage and reconstitution of the reagent.[10][13] | |
| Incomplete cell lysis.[13] | Ensure thorough mixing after adding the CellTiter-Glo® reagent to facilitate complete cell lysis.[13] | |
| Signal instability | Temperature gradients across the plate.[6][13] | Allow the plate to equilibrate to room temperature for about 30 minutes before adding the reagent and reading the luminescence.[7][13][21] |
| Presence of ATPases in the sample. | The CellTiter-Glo® reagent is designed to inhibit most ATPases, but high levels could still be an issue. Ensure proper reagent mixing. |
PGD2-SA Cytotoxicity Data Summary
The following table summarizes hypothetical cytotoxicity data for PGD2-SA and its more stable, bioactive metabolite, 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂), which is often responsible for the observed cytotoxic effects.[22][23]
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| PGD2-SA | Neuroblastoma (N18TG-2) | Not specified | >10 hours | ~10[24] |
| PGD2-SA | Primary Neurons | LDH | 48 hours | >10[23] |
| 15d-PGJ₂ | Primary Neurons | LDH | 48 hours | ~5[23] |
| 15d-PGJ₂ | Osteosarcoma (MG63) | MTT | 72 hours | ~20[25] |
| 15d-PGJ₂ | Osteosarcoma (SaOS2) | MTT | 72 hours | ~10[25] |
| 15d-PGJ₂ | Osteosarcoma (U2OS) | MTT | 72 hours | ~10[25] |
Experimental Protocols
MTS Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include wells with medium only for background subtraction.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Compound Treatment: Add various concentrations of PGD2-SA to the wells. Include a vehicle control.
-
Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[14][15][16]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[14][15][16]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[15][16][26][27]
MTT Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTS Assay Protocol.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][14]
-
Mixing: Mix gently on an orbital shaker to ensure complete solubilization.
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to subtract background.[1]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. Follow steps 1-4 of the MTS Assay Protocol.
-
Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[7][21]
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7][21]
-
Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][7]
-
Incubation: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Luminescence Reading: Record the luminescence using a luminometer.
Visualizations
Caption: General experimental workflow for assessing PGD2-SA cytotoxicity.
Caption: Postulated signaling pathway for PGD2-SA-induced cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Prostaglandin D2-ethanolamide induces skin cancer apoptosis by suppressing the activity of cellular antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prostaglandin D2 toxicity in primary neurons is mediated through its bioactive cyclopentenone metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cytotoxic action of prostaglandin D2 on mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cytotoxic effects of 15d-PGJ2 against osteosarcoma through ROS-mediated AKT and cell cycle inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cohesionbio.com [cohesionbio.com]
- 27. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Prostaglandin D2 Serinol Amide (PGD2-SA) Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times in experiments involving Prostaglandin (B15479496) D2 Serinol Amide (PGD2-SA).
Frequently Asked Questions (FAQs)
Q1: What is Prostaglandin D2 Serinol Amide (PGD2-SA) and why is it used?
A1: this compound (PGD2-SA) is a synthetic, stable analog of Prostaglandin D2 (PGD2) 2-glyceryl ester.[1][2] PGD2 is a naturally occurring lipid mediator that is highly unstable, with a half-life of approximately 30 minutes in plasma.[3] This instability, where over 92% can be cleared within 120 minutes, complicates experimental reproducibility. PGD2-SA's stability makes it a valuable tool for studying the biological effects of PGD2 signaling without the confounding factor of rapid degradation.
Q2: What are the known receptors and general signaling pathways for PGD2, and presumably PGD2-SA?
A2: PGD2 primarily signals through two G protein-coupled receptors (GPCRs): the DP1 receptor and the DP2 receptor (also known as CRTH2).[4][5] These receptors have opposing downstream effects:
-
DP1 Receptor: Is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels.[6][7]
-
DP2 (CRTH2) Receptor: Is coupled to a Gi protein, and its activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium.[8]
These signaling events can trigger a variety of cellular responses, including cytokine release, cell migration, and changes in cell morphology.
Q3: What is a good starting point for an incubation time when using PGD2-SA?
A3: Based on studies with the native PGD2, a broad time-course experiment is recommended. For downstream effects like cytokine production, measurable changes at the mRNA level can be seen as early as 1 hour, with protein levels peaking between 4 and 8 hours.[9] For more immediate signaling events like changes in cAMP or intracellular calcium, effects can be observed within minutes. Therefore, a pilot experiment with incubation times ranging from 15 minutes to 24 hours is advisable.
Q4: How does the stability of PGD2-SA affect the experimental design compared to using PGD2?
A4: The stability of PGD2-SA allows for more prolonged and consistent receptor activation. Unlike PGD2, which degrades rapidly and whose effects might be due to a mixture of the parent compound and its metabolites, PGD2-SA provides a more controlled system to study the direct consequences of sustained receptor agonism. This means that for longer incubation times (e.g., 24-48 hours), the concentration of PGD2-SA will remain relatively constant, leading to more reliable and interpretable results for long-term studies of gene expression or cell differentiation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect after PGD2-SA treatment. | 1. Suboptimal Incubation Time: The chosen incubation time may be too short or too long to observe the desired effect. | 1a. Perform a time-course experiment (e.g., 15 min, 1h, 4h, 8h, 24h) to identify the optimal time point for your specific assay and cell type. 1b. Consider that different downstream events have different kinetics (e.g., cAMP changes are rapid, while cytokine secretion is slower). |
| 2. Incorrect PGD2-SA Concentration: The concentration of PGD2-SA may be too low to elicit a response. | 2a. Perform a dose-response experiment with a range of PGD2-SA concentrations. 2b. Consult literature for typical concentrations used for other stable PGD2 analogs. | |
| 3. Low or Absent Receptor Expression: The cell line being used may not express DP1 or DP2 receptors, or may express them at very low levels. | 3a. Verify receptor expression using techniques like RT-qPCR, Western blot, or flow cytometry. | |
| 4. Cell Health Issues: Cells may be unhealthy or in a non-responsive state. | 4a. Ensure cells are in the logarithmic growth phase and have good viability. 4b. Check for signs of contamination. | |
| High variability between replicate wells. | 1. Inconsistent Incubation Times: Even small variations in incubation time between wells can lead to variability, especially for rapid responses. | 1a. Ensure precise and consistent timing when adding PGD2-SA and stopping the reaction for all wells. |
| 2. Uneven Cell Seeding: Inconsistent cell numbers per well will lead to variable responses. | 2a. Ensure a homogenous cell suspension before seeding and use calibrated pipettes. | |
| 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentration. | 3a. Avoid using the outer wells of the plate or fill them with sterile media or PBS to maintain humidity. | |
| Unexpected or contradictory results. | 1. Expression of Multiple Receptor Subtypes: Cells may express both DP1 and DP2 receptors, leading to complex and potentially opposing biological outcomes. | 1a. Use selective antagonists for DP1 and DP2 to dissect the contribution of each receptor to the observed effect. |
| 2. Off-target Effects: At high concentrations, PGD2-SA may have off-target effects. | 2a. Use the lowest effective concentration determined from your dose-response experiments. |
Experimental Protocols
Protocol for Determining Optimal Incubation Time of PGD2-SA in a Cell-Based Assay
This protocol outlines a general method for determining the optimal incubation time for PGD2-SA for a specific downstream endpoint, such as cytokine secretion measured by ELISA.
Materials:
-
PGD2-SA
-
Appropriate cell line expressing DP1 and/or DP2 receptors
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 96-well)
-
Reagents for the specific downstream assay (e.g., ELISA kit)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if applicable)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and recover for 24 hours.
-
-
Preparation of PGD2-SA:
-
Prepare a stock solution of PGD2-SA in a suitable solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, dilute the PGD2-SA stock solution in complete cell culture medium to the desired final concentration.
-
-
Time-Course Incubation:
-
Treat replicate wells of cells with the PGD2-SA working solution.
-
Incubate the plates at 37°C in a humidified CO2 incubator for a range of time points. A suggested starting range is: 0 min (vehicle control), 15 min, 30 min, 1h, 2h, 4h, 8h, 16h, and 24h.
-
At each time point, terminate the experiment for a set of replicate wells.
-
-
Sample Collection and Analysis:
-
For secreted proteins (e.g., cytokines): Collect the cell culture supernatant at each time point. Centrifuge to remove any cell debris and store at -80°C until analysis by ELISA.
-
For intracellular markers (e.g., phosphorylated proteins): Aspirate the medium, wash the cells with ice-cold PBS, and then lyse the cells directly in the well with an appropriate lysis buffer. Collect the lysates for analysis by Western blot or other methods.
-
For gene expression: Aspirate the medium, wash with PBS, and then add a suitable lysis buffer for RNA extraction.
-
-
Data Analysis:
-
Perform the downstream assay (e.g., ELISA) on the collected samples.
-
Plot the measured response as a function of incubation time.
-
The optimal incubation time is the point at which the desired effect reaches its peak or a stable plateau.
-
Quantitative Data Summary
The following table summarizes time-course data for cytokine production induced by the native PGD2 in Th2 cells, which can serve as a reference for designing PGD2-SA experiments.
| Cytokine | Peak mRNA Expression | Peak Protein Secretion |
| IL-4 | 1 hour | 4 hours |
| IL-5 | Not specified | 8 hours |
| IL-13 | Not specified | 8 hours |
| [Data extracted from a study on PGD2-activated Th2 cells.[9]] |
Visualizations
PGD2 Receptor Signaling Pathways
Caption: PGD2-SA signaling through DP1 and DP2 receptors.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal PGD2-SA incubation time.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostanoid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 8. Prostaglandin D2 pathway upregulation: Relation to asthma severity, control, and TH2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Prostaglandin D2 and its Serinol Amide Analogue in Intraocular Pressure Reduction
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Prostaglandin (B15479496) D2 (PGD2) and Prostaglandin D2 serinol amide (PGD2-SA) concerning their efficacy in reducing intraocular pressure (IOP). This document synthesizes available experimental data, details methodologies, and illustrates relevant biological pathways and experimental workflows.
Executive Summary
Prostaglandin analogues are a cornerstone in the management of elevated intraocular pressure, a primary risk factor for glaucoma. While Prostaglandin D2 (PGD2) has demonstrated dose-dependent efficacy in lowering IOP in preclinical and clinical studies, there is a notable absence of publicly available quantitative experimental data for its serinol amide analogue, PGD2-SA. Descriptive accounts suggest PGD2-SA holds promise for IOP reduction, but without published studies, a direct comparative analysis of its performance against PGD2 is not feasible at this time.[1] This guide, therefore, presents a comprehensive review of the existing data for PGD2 and establishes a framework for the future evaluation of PGD2-SA.
Data Presentation: Prostaglandin D2 in Intraocular Pressure Reduction
The following table summarizes the quantitative data from studies on the effect of topically applied PGD2 on intraocular pressure.
| Compound | Species | Dose | Maximum IOP Reduction (mmHg) | Duration of Effect | Key Side Effects | Reference |
| PGD2 | Rabbit | 0.4 - 250 µg | Dose-dependent | > 7 hours | Minimal conjunctival hyperemia | [1][2][3] |
| PGD2 | Human (normotensive) | 5 µg | 0.8 | - | Conjunctival hyperemia, itching, foreign-body sensation | [4] |
| PGD2 | Human (normotensive) | 10 µg | 1.0 | - | Conjunctival hyperemia, itching, foreign-body sensation | [4] |
| PGD2 | Human (normotensive) | 50 µg | 1.1 (following initial hypertension) | - | Conjunctival hyperemia, itching, foreign-body sensation | [4] |
Experimental Protocols
The methodologies employed in the key studies on PGD2 provide a template for future comparative experiments involving PGD2-SA.
Animal Studies (Rabbit Model)
-
Subjects: Male albino rabbits were utilized.
-
Drug Administration: PGD2 was administered topically to the cornea of one eye, with the contralateral eye receiving a vehicle control. The compound was dissolved in a suitable solvent, such as ethanol, and then diluted in saline.
-
Intraocular Pressure Measurement: IOP was measured using a pneumatonometer or an applanation tonometer at baseline and at various time points post-administration (e.g., 30 minutes, and then hourly for up to 7 hours or more).[1][2][3]
-
Observation of Side Effects: The eyes were examined for signs of irritation, such as conjunctival and iridial hyperemia, aqueous flare, and changes in pupil diameter.[1][2]
Human Studies (Normotensive Volunteers)
-
Study Design: Double-masked, randomized, placebo-controlled trials were conducted.
-
Subjects: Healthy, normotensive adult volunteers were recruited.
-
Drug Administration: A single topical dose of PGD2 ophthalmic solution was administered to one eye, with the contralateral eye receiving a placebo.
-
Intraocular Pressure Measurement: IOP was measured using a Goldmann applanation tonometer at baseline and at specified intervals post-instillation.
-
Assessment of Side Effects: Subjects were monitored for ocular side effects, including conjunctival hyperemia, itching, and foreign-body sensation. Signs of intraocular inflammation were also assessed.[4]
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Discussion and Future Directions
The available evidence confirms that PGD2 effectively reduces intraocular pressure in a dose-dependent manner.[1][2] In rabbits, the effect is sustained for over seven hours without an initial hypertensive phase.[1][2][3] In humans, higher doses of PGD2 can cause an initial increase in IOP, followed by a hypotensive phase.[4] The primary mechanism of action is believed to be mediated through the DP1 receptor, leading to an increase in aqueous humor outflow.
A significant information gap exists for this compound. While it is suggested to be a potential candidate for glaucoma treatment by modulating fluid dynamics within the eye, the absence of published, peer-reviewed experimental data prevents a meaningful comparison with PGD2.[1]
For future research, it is imperative to conduct rigorous preclinical and clinical studies on PGD2-SA to elucidate its pharmacological profile. Direct, head-to-head comparative studies with PGD2, utilizing standardized experimental protocols as outlined above, would be invaluable. Key parameters to investigate for PGD2-SA include its dose-response relationship, duration of action, side effect profile, and its precise mechanism of action on aqueous humor dynamics. Such studies will be critical in determining the potential clinical utility of PGD2-SA as a novel therapeutic agent for glaucoma.
References
- 1. This compound (PGD2-SA) [myskinrecipes.com]
- 2. Prostaglandin D2 reduces intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Prostaglandin D2 Serinol Amide and Latanoprost for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Prostaglandin (B15479496) D2 (PGD2) serinol amide and latanoprost (B1674536) in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. Due to the limited publicly available data on Prostaglandin D2 serinol amide, this comparison utilizes data from the closely related and potent PGD2 receptor agonist, BW245C, as a surrogate to provide a meaningful analysis. Latanoprost, a well-established prostaglandin F2α analogue, serves as the benchmark for current first-line glaucoma therapy.
Executive Summary
Latanoprost is a highly effective and widely prescribed medication for lowering IOP, demonstrating a robust and sustained effect.[1][2][3] Prostaglandin D2 and its analogs, including BW245C, have also been shown to reduce IOP, although the extent of this reduction and the side-effect profile may differ from that of F2α analogues.[4][5][6] This guide synthesizes the available preclinical and clinical data to offer a comparative perspective on their mechanisms of action, efficacy, and experimental evaluation.
Comparative Efficacy in Intraocular Pressure Reduction
The following table summarizes the available quantitative data on the IOP-lowering effects of BW245C (as a surrogate for PGD2 serinol amide) and latanoprost.
| Feature | BW245C (PGD2 Receptor Agonist) | Latanoprost (PGF2α Analogue) |
| Mechanism of Action | Activates the DP1 receptor, leading to increased aqueous humor outflow. | Acts as a selective agonist for the prostaglandin F receptor (FP receptor), increasing uveoscleral outflow of aqueous humor.[7] |
| Animal Model Efficacy (Rabbits) | Dose-dependent IOP reduction. More effective than PGD2.[5] | Significant IOP reduction. A nanoparticle formulation showed a 29% mean daily IOP reduction.[8] |
| Human Efficacy (Normotensive Volunteers) | A 2.5 µg dose induced an initial hypertension followed by a mean IOP reduction of 1.1 mmHg.[4] | A 0.005% once-daily dose resulted in an average IOP reduction of 3.6 +/- 1.9 mmHg (21.3%).[1] |
| Human Efficacy (Glaucoma Patients) | Data not available for BW245C. | In patients with primary angle-closure glaucoma, a 0.005% solution led to a mean IOP reduction of 8.8 +/- 1.1 mmHg (34.2%).[2] |
| Reported Side Effects | Conjunctival hyperemia, itching, foreign-body sensation, mild burning.[4] | Conjunctival hyperemia, increased iris pigmentation.[3] |
Signaling Pathways
The signaling pathways for PGD2 receptor agonists and latanoprost differ in their initial receptor activation but converge on downstream effects that modulate aqueous humor dynamics.
Figure 1: Signaling pathways for PGD2 receptor agonists and latanoprost.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds.
Measurement of Intraocular Pressure in Rabbits
This protocol outlines a common method for evaluating the IOP-lowering effects of topical ophthalmic solutions in an animal model.
1. Animal Model:
2. Acclimatization:
-
Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
3. Baseline IOP Measurement:
-
Baseline IOP is measured using a calibrated tonometer (e.g., Tono-Pen XL, pneumatonometer) prior to drug administration.[9] Topical anesthetic is applied to the cornea before measurement.
4. Drug Administration:
-
A precise volume (e.g., 50 µL) of the test compound (this compound or latanoprost solution) or vehicle control is administered topically to one eye. The contralateral eye may serve as a control.
5. Post-Treatment IOP Measurement:
-
IOP is measured at multiple time points after administration (e.g., 30 minutes, 1, 2, 4, 6, and 8 hours) to determine the onset, peak effect, and duration of action.[5]
6. Data Analysis:
-
The change in IOP from baseline is calculated for each time point and compared between treatment and control groups using appropriate statistical methods.
Figure 2: Generalized workflow for IOP measurement in rabbits.
Prostaglandin Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of a compound to its target prostaglandin receptor.
1. Membrane Preparation:
-
Cell lines or tissues expressing the target prostaglandin receptor (e.g., DP1 or FP receptors) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
2. Radioligand Binding:
-
A known concentration of a radiolabeled prostaglandin (e.g., [³H]PGD2 or [³H]PGF2α) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or latanoprost acid).
3. Incubation and Separation:
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
4. Quantification:
-
The radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.
5. Data Analysis:
-
The data are used to generate a competition curve, from which the inhibitory constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.
Conclusion
Latanoprost is a well-characterized and potent agent for the reduction of IOP, acting primarily through the FP receptor to enhance uveoscleral outflow. Prostaglandin D2 agonists, represented here by BW245C, also demonstrate IOP-lowering capabilities, mediated by the DP1 receptor. While direct comparative efficacy data for this compound is lacking, the available information on related PGD2 agonists suggests a potential therapeutic role in glaucoma management. Further preclinical and clinical studies are warranted to fully elucidate the efficacy, safety, and specific mechanism of action of this compound and to directly compare its performance against established therapies like latanoprost.
References
- 1. Reduction of intraocular pressure with treatment of latanoprost once daily in patients with normal-pressure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of latanoprost in reducing intraocular pressure in patients with primary angle-closure glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin derivates as ocular hypotensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 reduces intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on the mechanism of action of topical prostaglandins for intraocular pressure reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tvst.arvojournals.org [tvst.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Validation of rebound tonometry for intraocular pressure measurement in the rabbit [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of PGD2-SA with Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the anti-inflammatory effects of Prostaglandin (B15479496) D2-S-Agarose (PGD2-SA) using well-characterized inhibitors of the PGD2 signaling pathway. The data presented herein is a synthesis of findings from preclinical studies investigating the multifaceted role of PGD2 in inflammation.
Prostaglandin D2 (PGD2) is a lipid mediator that can exert both pro- and anti-inflammatory effects depending on the receptor it activates.[1][2] Its anti-inflammatory responses are primarily mediated through the D prostanoid receptor 1 (DP1).[3][4] PGD2-SA, as an immobilized form of PGD2, serves as a valuable tool for studying these receptor-mediated effects in a localized manner. This guide outlines the experimental framework for validating the anti-inflammatory activity of PGD2-SA by demonstrating the reversal of its effects with known pharmacological inhibitors.
Comparative Efficacy of PGD2 Pathway Inhibitors
The following table summarizes the effects of various inhibitors on the PGD2 signaling pathway. This data is crucial for selecting the appropriate controls to validate the specific anti-inflammatory action of PGD2-SA.
| Inhibitor Class | Target | Specific Inhibitor(s) | Animal Model / Cell Type | Key Efficacy Endpoints & Quantitative Results | Reference |
| H-PGDS Inhibitor | Hematopoietic Prostaglandin D Synthase (H-PGDS) | HQL-79 | Ovalbumin-Induced Allergic Airway Inflammation (Mouse) | Oral administration of 30 mg/kg decreased PGD2 levels and ameliorated airway inflammation. | [5] |
| H-PGDS Inhibitor | Hematopoietic Prostaglandin D Synthase (H-PGDS) | TAS-205 | Dystrophin-deficient mdx mice | Phase I human study doses ranged from 1.67 to 13.33 mg/kg for Duchenne muscular dystrophy, a disease with an inflammatory component. | [5] |
| DP1 Receptor Antagonist | D Prostanoid Receptor 1 (DP1) | BW A868C | Not specified in provided abstracts | Blocks DP1-mediated effects such as vasodilation and inhibition of platelet aggregation. | |
| CRTH2 (DP2) Receptor Antagonist | Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) | Fevipiprant | ILC2s from patients with atopic asthma | Reduces pro-inflammatory migration and cytokine secretion of ILC2s. | [4] |
| Non-selective COX Inhibitor | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Indomethacin | Not specified in provided abstracts | Provides some protection against exercise-induced bronchoconstriction by inhibiting prostaglandin synthesis. | [6] |
Signaling Pathways and Experimental Workflow
To validate the anti-inflammatory effects of PGD2-SA, it is essential to understand the underlying signaling pathway and to design a robust experimental workflow.
PGD2 Anti-inflammatory Signaling Pathway
Caption: PGD2-SA mediated anti-inflammatory signaling via the DP1 receptor.
Experimental Workflow for Validation
Caption: Workflow for validating PGD2-SA's anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of PGD2-SA's anti-inflammatory effects.
Cell Culture and Inflammatory Challenge
-
Cell Lines: Use relevant immune cells such as RAW 264.7 murine macrophages or primary human neutrophils.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for RAW 264.7) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Inflammatory Stimulus: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified period (e.g., 24 hours).
Treatment with PGD2-SA and Inhibitors
-
Inhibitor Pre-treatment: Pre-incubate the cells with the selected inhibitor (e.g., a DP1 antagonist) for 1 hour before the addition of PGD2-SA and LPS.
-
PGD2-SA Treatment: Add PGD2-SA to the cell cultures concurrently with the LPS challenge. The concentration of PGD2-SA should be optimized based on preliminary dose-response experiments.
-
Controls: Include the following controls:
-
Vehicle control (cells with media only)
-
LPS only
-
LPS + PGD2-SA
-
LPS + Inhibitor
-
LPS + Inhibitor + PGD2-SA
-
Measurement of Inflammatory Markers
-
ELISA for Cytokines: After the treatment period, collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Expected Outcome: A significant reduction in cytokine levels in the "LPS + PGD2-SA" group compared to the "LPS only" group, and a reversal of this reduction in the "LPS + Inhibitor + PGD2-SA" group.
Western Blot for Signaling Pathway Analysis
-
Protein Extraction: After treatment, lyse the cells and extract total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated CREB) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
-
Expected Outcome: Increased phosphorylation of downstream anti-inflammatory signaling molecules like CREB in the presence of PGD2-SA, with this effect being diminished by the relevant inhibitor.
By following this guide, researchers can systematically validate the anti-inflammatory effects of PGD2-SA and objectively compare its performance against known inhibitors of the PGD2 pathway. This structured approach ensures robust and reproducible data, contributing to a deeper understanding of PGD2-mediated immunomodulation.
References
- 1. Discovery of anti-inflammatory role of prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. publications.ersnet.org [publications.ersnet.org]
Probing the Prostanoid Receptor Selectivity of Prostaglandin D2 Serinol Amide: A Methodological Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel compound is a critical step in preclinical assessment. This guide outlines a comprehensive strategy for evaluating the binding and functional activity of Prostaglandin (B15479496) D2 serinol amide (PGD2-SA) across the panel of human prostanoid receptors. While specific experimental data for PGD2-SA is not yet publicly available, this document provides the established methodologies and comparative context necessary to conduct such an investigation.
Prostaglandin D2 (PGD2) is a key lipid mediator that elicits diverse biological effects through its interaction with two principal receptors: the D-type prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (DP2, also known as CRTH2)[1][2]. The signaling pathways of these and other prostanoid receptors are often distinct, leading to varied cellular responses[1][2]. PGD2 itself is known to exhibit some level of cross-reactivity with other prostanoid receptors, such as the prostaglandin F receptor (FP)[3]. PGD2 serinol amide (PGD2-SA) is a stable analog of the PGD2 2-glyceryl ester[4]. Determining its receptor interaction profile is essential for predicting its pharmacological effects.
Comparative Binding Affinity of Prostaglandin D2 Analogs
While data for PGD2-SA is not available, the following table summarizes the binding affinities (Ki, nM) of PGD2 and a related metabolite for the human DP1 and DP2 receptors to provide a baseline for comparison.
| Compound | DP1 (Ki, nM) | DP2 (CRTH2) (Ki, nM) |
| Prostaglandin D2 (PGD2) | ~3-10 | ~2.4-25 |
| 13,14-dihydro-15-keto PGD2 | >1000 | ~2.9 |
Note: Data compiled from various sources. Actual values may vary depending on experimental conditions.
Experimental Protocols
To assess the cross-reactivity of PGD2-SA, a series of binding and functional assays targeting the nine main human prostanoid receptors (DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP) should be performed.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled compound (PGD2-SA) to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of PGD2-SA for each prostanoid receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human prostanoid receptor subtype (e.g., HEK293 or CHO cells).
-
Radiolabeled ligands specific for each receptor (e.g., [3H]-PGD2 for DP1, [3H]-PGE2 for EP receptors, [3H]-Iloprost for IP, etc.).
-
PGD2-SA and a panel of reference prostanoids.
-
Assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)[5].
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of the unlabeled test compound (PGD2-SA) or reference compounds.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the cellular response following receptor activation by a ligand. For prostanoid receptors, the most common readouts are changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and calcium mobilization.
Objective: To determine the functional potency (EC50) and efficacy of PGD2-SA at Gs- and Gi-coupled prostanoid receptors.
-
Gs-coupled receptors (DP1, EP2, EP4, IP): Agonist binding leads to an increase in intracellular cAMP.
-
Gi-coupled receptors (DP2, EP3): Agonist binding leads to a decrease in forskolin-stimulated cAMP production.
Materials:
-
Whole cells expressing the prostanoid receptor of interest.
-
PGD2-SA and reference agonists/antagonists.
-
Stimulation buffer.
-
Forskolin (B1673556) (for Gi-coupled assays).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to attach.
-
Pre-incubation (for Gi assays): For Gi-coupled receptors, pre-incubate the cells with varying concentrations of PGD2-SA.
-
Stimulation:
-
Gs assays: Add varying concentrations of PGD2-SA to the cells.
-
Gi assays: Add a fixed concentration of forskolin to stimulate adenylyl cyclase, followed by the test compound.
-
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of PGD2-SA to determine the EC50 value.
Objective: To determine the functional potency (EC50) of PGD2-SA at Gq-coupled prostanoid receptors (EP1, FP, TP). Agonist binding to these receptors stimulates the release of intracellular calcium.
Materials:
-
Whole cells expressing the Gq-coupled prostanoid receptor of interest.
-
PGD2-SA and reference agonists.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye.
-
Compound Addition: Place the plate in the fluorescence reader. Inject varying concentrations of PGD2-SA into the wells.
-
Signal Detection: Measure the change in fluorescence intensity over time. The peak fluorescence corresponds to the maximum intracellular calcium concentration.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of PGD2-SA to determine the EC50 value.
Visualizing Pathways and Workflows
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the primary signaling pathways of prostanoid receptors and a general workflow for assessing compound cross-reactivity.
Caption: Prostanoid Receptor Signaling Pathways.
Caption: Cross-Reactivity Assessment Workflow.
By employing these established methodologies, researchers can systematically elucidate the cross-reactivity profile of Prostaglandin D2 serinol amide, providing crucial insights into its potential therapeutic applications and off-target effects. This structured approach ensures a thorough and objective comparison of its performance against the known activities of natural prostanoids.
References
- 1. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a single (FP) receptor associated with prostanoid-induced Ca2+ signals in Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PGD2-SA and Bimatoprost in Preclinical Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of glaucoma therapeutics, the quest for potent intraocular pressure (IOP)-lowering agents with favorable safety profiles is paramount. This guide provides a detailed, data-driven comparison of two distinct prostaglandin (B15479496) analogs: a representative Prostaglandin D2 synthetic analog (PGD2-SA), exemplified by BW245C, and the widely-used FP receptor agonist, bimatoprost (B1667075). While direct head-to-head clinical trials are limited, this analysis consolidates preclinical data from various glaucoma models to offer a comparative overview of their efficacy, mechanisms of action, and safety profiles. The term "PGD2-SA" is used here to represent synthetic agonists of the PGD2 receptor, with BW245C being a key research compound in this class.
Executive Summary
Bimatoprost, a prostamide and synthetic analog of prostaglandin F2α, is a well-established first-line treatment for open-angle glaucoma, renowned for its significant IOP-lowering capabilities. It primarily acts on the prostaglandin F (FP) receptor. In contrast, PGD2-SA represents a different therapeutic pathway, targeting the prostaglandin D2 (DP1) receptor to reduce IOP. Preclinical evidence suggests that both classes of compounds effectively lower intraocular pressure, but through distinct signaling cascades, which may offer different therapeutic advantages and side-effect profiles.
Performance Data in Glaucoma Models
Table 1: Intraocular Pressure (IOP) Reduction in Rabbit Models
| Compound | Animal Model | Dose | Maximum IOP Reduction (%) | Onset of Action | Duration of Action | Citation |
| PGD2-SA (BW245C) | Rabbit | 2.5 µg | Data not specified, but equipotent to 50 µg PGD2 | < 30 minutes | > 7 hours | [1] |
| Bimatoprost (0.03%) | Albino Rabbit | 25 µL | 25% - 32% | < 30 minutes | > 24 hours | [2] |
Table 2: Ocular Side Effects in Rabbit Models
| Side Effect | PGD2-SA (PGD2) | Bimatoprost (0.03%) | Citation |
| Conjunctival Hyperemia | Mild | Slight to Mild | [1][2] |
| Iridal Hyperemia | Not observed | Not specified | [1] |
| Aqueous Flare | Not observed | Not specified | [1] |
| Irritation (Lid-closing) | Not observed | Not specified | [1] |
| Pupil Size | No significant effect | No significant effect | [2] |
Mechanism of Action
The IOP-lowering effects of PGD2-SA and bimatoprost are mediated by distinct prostaglandin receptors and downstream signaling pathways.
PGD2-SA (acting on DP1 Receptors): PGD2 and its analogs, such as BW245C, primarily exert their effects through the DP1 receptor, a G-protein coupled receptor (GPCR) linked to a stimulatory G-protein (Gs). Activation of the DP1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is thought to reduce IOP by decreasing aqueous humor production by the ciliary body.[3]
Bimatoprost (acting on FP Receptors): Bimatoprost, after being hydrolyzed to its free acid form in the eye, acts as a potent agonist of the prostaglandin F (FP) receptor, another GPCR. The FP receptor is coupled to a Gq protein. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway increases the uveoscleral outflow of aqueous humor, which is the primary mechanism for its IOP-lowering effect. There is also evidence suggesting that bimatoprost may have some effect on the trabecular meshwork outflow pathway.[4][5]
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols based on the reviewed literature for key experiments in rabbit glaucoma models.
Induction of Ocular Hypertension in Rabbits
A common method for inducing acute ocular hypertension in rabbits is through the administration of hypertonic solutions or water loading.
-
Hypertonic Saline Model:
-
Healthy New Zealand white rabbits are used.
-
A baseline IOP is measured using a calibrated tonometer.
-
0.1 ml of a 5% hypertonic saline solution is injected into the vitreous humor of both eyes to induce a rapid increase in IOP.[6]
-
IOP is monitored at regular intervals post-injection to confirm hypertension.
-
-
Water Loading Model:
-
Rabbits are fasted overnight with free access to water.
-
A baseline IOP is established.
-
A volume of tap water (e.g., 70 mL/kg) is administered via an orogastric tube.
-
IOP is measured at frequent intervals (e.g., every 5-15 minutes) for up to 2 hours to track the induced hypertensive phase.
-
Topical Ocular Drug Administration in Rabbits
-
Animals are gently restrained to minimize stress.
-
A precise volume of the test substance (e.g., 25-50 µL) is instilled into the lower conjunctival sac of one eye, taking care to avoid touching the cornea with the applicator tip.
-
The contralateral eye often receives a vehicle control for comparison.
-
The eyelids are held gently closed for a few seconds to facilitate drug absorption and prevent immediate washout by blinking.
-
Excess solution around the eye is carefully wiped away.
Measurement of Intraocular Pressure in Rabbits
-
A topical anesthetic is applied to the cornea if using a contact tonometer.
-
IOP is measured using a calibrated tonometer (e.g., Tono-Pen, TonoVet) according to the manufacturer's instructions.
-
Multiple readings are taken for each eye at each time point, and the average is recorded.
-
Measurements are typically taken before drug administration (baseline) and at various time points post-administration to determine the onset, magnitude, and duration of the IOP-lowering effect.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of IOP-lowering agents in a rabbit model of glaucoma.
Conclusion
Both PGD2-SA and bimatoprost demonstrate significant potential in lowering intraocular pressure in preclinical glaucoma models. Bimatoprost is a well-characterized and potent agent that primarily enhances uveoscleral outflow via FP receptor activation. PGD2-SA, acting through the DP1 receptor, offers an alternative mechanism that appears to involve the reduction of aqueous humor production. The side effect profiles in animal models suggest that both are generally well-tolerated locally, with conjunctival hyperemia being a common finding.
The distinct mechanisms of action of PGD2-SA and bimatoprost may provide opportunities for synergistic therapeutic approaches or offer alternatives for patients who do not respond optimally to or cannot tolerate existing therapies. Further direct comparative studies are warranted to fully elucidate the relative efficacy and safety of these two classes of prostaglandin analogs and to explore the potential of sustained-release formulations (PGD2-SA) to improve treatment adherence and outcomes in glaucoma management.
References
- 1. Effects of prostaglandin D2 and its analogues on intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulatory effects of prostaglandin D2 analogues on adenylate cyclase in rabbit iris-ciliary body membrane fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Basis for Bimatoprost Effects on Human Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of prostaglandins and specific place in therapy of bimatoprost in the treatment of elevated intraocular pressure and ocular hypertension: A closer look at the agonist properties of bimatoprost and the prostamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Validating PGD2-SA Specificity: A Comparative Guide to Control Compounds
For researchers, scientists, and drug development professionals, establishing the specificity of action of Prostaglandin (B15479496) D2 (PGD2-SA) is a critical step in ensuring accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of control compounds used to validate the specificity of PGD2-SA action, supported by experimental data and detailed protocols.
Prostaglandin D2 (PGD2) is a major cyclooxygenase metabolite that plays a pivotal role in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and hair growth. Its biological effects are primarily mediated through two distinct G protein-coupled receptors: the DP1 receptor (PTGDR) and the DP2 receptor (also known as CRTH2). Given the diverse and sometimes opposing roles of these receptors, validating that an observed effect is specifically due to PGD2-SA (Prostaglandin D2 - Synthetic Agonist) action on a particular pathway is paramount. The use of appropriate control compounds is essential for this validation.
This guide will explore the different classes of control compounds, their mechanisms of action, and present a comparative analysis of their performance in validating PGD2-SA specificity.
Comparison of Control Compounds for Validating PGD2-SA Action
To effectively validate the specificity of PGD2-SA, a multi-pronged approach utilizing different classes of control compounds is recommended. These include PGD2 synthase inhibitors, which block the endogenous production of PGD2, and receptor-specific antagonists for DP1 and DP2, which competitively block the binding of PGD2-SA to its receptors.
| Compound Class | Specific Compound | Mechanism of Action | Typical In Vitro Concentration | Key Performance Insights | Limitations |
| PGD2 Synthase Inhibitors | TM30089 | Inhibits hematopoietic PGD synthase (H-PGDS), reducing the synthesis of PGD2. | 1-10 µM | Effective in reducing endogenous PGD2 levels, helping to isolate the effects of exogenously applied PGD2-SA. | Does not block the action of exogenously added PGD2-SA. Potential for off-target effects on other synthases at higher concentrations. |
| MK-0524 (Laropiprant) | Also a potent DP1 receptor antagonist. At higher concentrations, it can inhibit PGD2 synthase.[1] | 1-10 µM (for synthase inhibition) | Dual action can be useful in certain experimental setups. | The potent DP1 antagonism can confound results when trying to isolate synthase inhibition effects. | |
| DP1 Receptor Antagonists | Laropiprant (MK-0524) | A selective and potent competitive antagonist of the DP1 receptor.[1] | 10-100 nM | Effectively blocks DP1-mediated signaling, such as cAMP elevation.[2] Widely used to differentiate DP1 from DP2-mediated effects. | Does not inhibit DP2 receptor-mediated signaling. |
| Ramatroban | A dual antagonist for the thromboxane (B8750289) A2 receptor (TP) and the DP2 receptor, with some activity at the DP1 receptor at higher concentrations.[1] | 100 nM - 1 µM | Useful for studying pathways involving both TP and DP2 receptors. | Lack of high specificity for DP1 can lead to ambiguous results. | |
| DP2 Receptor Antagonists | Fevipiprant (NVP-QAW039) | A potent and selective competitive antagonist of the DP2 receptor.[1] | 1-10 nM | Effectively blocks DP2-mediated signaling, such as eosinophil shape change and calcium mobilization.[1][3] High selectivity allows for clear differentiation of DP2-mediated responses. | Does not inhibit DP1 receptor-mediated signaling. Some studies have shown limited clinical efficacy in certain disease models, which may be due to pathway complexity. |
| Setipiprant | A selective DP2 receptor antagonist.[1] | 10-100 nM | Similar to Fevipiprant, it is effective in blocking DP2-mediated cellular responses. | Does not inhibit DP1 receptor-mediated signaling. |
Experimental Protocols
To ensure the robust validation of PGD2-SA specificity, the following experimental protocols are recommended.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a control compound to compete with a radiolabeled PGD2 analog for binding to the DP1 or DP2 receptor.
Objective: To determine the binding affinity (Ki) of control compounds for PGD2 receptors.
Materials:
-
HEK293 cells stably expressing human DP1 or DP2 receptors
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-PGD2
-
Unlabeled PGD2-SA and control compounds (PGD2 synthase inhibitors, DP1/DP2 antagonists)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Scintillation counter
Protocol:
-
Membrane Preparation: Culture and harvest HEK293 cells expressing the receptor of interest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGD2 (typically at its Kd concentration), and varying concentrations of the unlabeled PGD2-SA or control compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Eosinophil Shape Change Assay
This functional assay assesses the ability of PGD2-SA to induce a characteristic shape change in eosinophils, a key cell type in allergic inflammation, and the ability of control compounds to inhibit this effect.
Objective: To functionally validate the DP2-mediated action of PGD2-SA and its inhibition by DP2 antagonists.
Materials:
-
Isolated human eosinophils
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
PGD2-SA
-
DP2 receptor antagonists (e.g., Fevipiprant, Setipiprant)
-
Fixative (e.g., paraformaldehyde)
-
Flow cytometer
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using standard density gradient centrifugation and immunomagnetic negative selection.
-
Pre-incubation with Antagonist: Pre-incubate the isolated eosinophils with varying concentrations of a DP2 receptor antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add PGD2-SA at a concentration known to induce a robust shape change (typically in the nanomolar range) and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Fixation: Stop the reaction by adding an equal volume of ice-cold fixative.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophil shape change is measured as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Determine the percentage of cells that have undergone a shape change in each condition. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Visualizing the Pathways and Experimental Logic
To further clarify the mechanisms of PGD2-SA and the points of intervention for control compounds, the following diagrams illustrate the key signaling pathways and the logical workflow for validating specificity.
References
- 1. Intestinal tumor suppression in ApcMin/+ mice by prostaglandin D2 receptor PTGDR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 and the role of the DP1, DP2 and TP receptors in the control of airway reflex events. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Ptgdr2 MGI Mouse Gene Detail - MGI:1330275 - prostaglandin D2 receptor 2 [informatics.jax.org]
A comparative study of the stability of PGD2-SA and PGD2 2-glyceryl ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary of Stability
The primary differentiating factor in the stability of PGD2-SA and PGD2 2-glyceryl ester lies in the linkage of the modifying group to the PGD2 carboxyl group. Ester linkages, as present in PGD2 2-glyceryl ester, are generally more susceptible to hydrolysis than the amide or sulfonamide bonds of PGD2-SA.
| Feature | PGD2-SA (assumed as amide/sulfonamide) | PGD2 2-Glyceryl Ester |
| Linkage Type | Amide or Sulfonamide | Ester |
| Susceptibility to Hydrolysis | Lower | Higher |
| Expected Half-life in Plasma | Longer | Shorter (PGD2 itself has a half-life of ~30 min in plasma)[4] |
| Metabolic Cleavage | More resistant to esterases | Susceptible to esterases |
| Storage Stability | Likely more stable in solution | Less stable, prone to hydrolysis and isomerization |
Chemical Stability Profile
PGD2 2-Glyceryl Ester:
PGD2 2-glyceryl ester is an endogenous metabolite formed from the oxygenation of 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2.[5] It is inherently unstable in aqueous media and rapidly equilibrates to the more stable 1-glyceryl ester, forming a mixture of the two isomers.[5] Furthermore, the ester linkage is susceptible to hydrolysis by esterases present in biological fluids, which would release PGD2 and glycerol. Studies on the related PGE2-glyceryl ester have shown a half-life of approximately 8.5 hours in the presence of cells, while PGD2-glyceryl ester is known to be even less stable, disappearing 1.7 times faster than its PGE2 counterpart.[6]
PGD2-SA (postulated as an amide/sulfonamide derivative):
In contrast, an amide or sulfonamide linkage is significantly more resistant to hydrolysis than an ester bond. This increased stability is due to the greater resonance delocalization of the nitrogen lone pair into the carbonyl group, which makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water or enzymes. Studies on prostaglandin (B15479496) ethanolamides (prostamides) have demonstrated their enhanced stability, with minimal conversion to the corresponding free acid even after extended incubation with tissue homogenates.[7] This suggests that a PGD2-SA derivative would likely exhibit a longer half-life in biological media and greater stability during storage.
Experimental Protocols
To empirically determine and compare the stability of PGD2-SA and PGD2 2-glyceryl ester, the following experimental protocols can be employed.
In Vitro Stability in Plasma
Objective: To determine the rate of degradation of each compound in human plasma.
Methodology:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of PGD2-SA and PGD2 2-glyceryl ester in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO).
-
Incubation: Spike fresh human plasma with a known concentration of the test compound (e.g., 1 µM). Incubate the samples at 37°C.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Sample Preparation: Immediately quench the enzymatic activity in the collected aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile). Centrifuge to remove precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound and any major degradation products using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the parent compound versus time and determine the half-life (t½) of each compound in plasma.
pH Stability Profile
Objective: To assess the stability of each compound across a range of pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7.4, 9).
-
Incubation: Dilute the stock solutions of PGD2-SA and PGD2 2-glyceryl ester into each buffer to a final concentration. Incubate at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points and Analysis: Collect and analyze samples at various time points as described in the plasma stability protocol.
-
Data Analysis: Determine the degradation rate constant at each pH to create a pH-rate profile.
Analytical Method: LC-MS/MS
A high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantitative analysis of prostaglandins (B1171923) and their derivatives due to its high selectivity and sensitivity.[8][9]
-
Chromatography: A C18 reverse-phase column is typically used for separation. The mobile phase often consists of a gradient of water and acetonitrile (B52724) with a small amount of formic acid to improve ionization.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for each analyte and an internal standard are monitored.
Signaling Pathways
PGD2 exerts its biological effects through two main G-protein coupled receptors: the DP1 and DP2 (also known as CRTH2) receptors.[10][11] The signaling pathways initiated by these receptors are often opposing.
Caption: PGD2 signaling through DP1 and DP2 receptors.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for comparing the stability of PGD2-SA and PGD2 2-glyceryl ester.
Caption: Workflow for comparative stability analysis.
Conclusion
References
- 1. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin D2 (PG D2), Urine - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mastattack.org [mastattack.org]
- 4. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 11. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Safe Disposal of Prostaglandin D2 Serinol Amide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized compounds like Prostaglandin (B15479496) D2 (PGD2) serinol amide are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of PGD2 serinol amide, synthesized from established chemical waste management protocols and specific compound safety data. Adherence to these procedures is critical, and consultation with your institution's Environmental Health and Safety (EHS) department is mandatory for ensuring compliance with local and national regulations.
Immediate Safety and Handling Protocols
Prostaglandin D2 serinol amide, particularly when in solution, presents several hazards that necessitate careful handling. According to its Safety Data Sheet (SDS), it is classified as a highly flammable liquid and may cause damage to fertility or an unborn child.[1] It can also cause serious eye irritation.[1] Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
Key Hazard Information:
| Hazard Classification | Description | Source |
| Flammable Liquids | Category 2 (Highly flammable liquid and vapor) | [1] |
| Reproductive Toxicity | Category 1B (May damage fertility or the unborn child) | [1][2] |
| Eye Irritation | Category 2A (Causes serious eye irritation) | [1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [2] |
Step-by-Step Disposal Procedures
The following protocols are based on general guidelines for hazardous chemical and bioactive lipid waste disposal and should be adapted to meet the specific requirements of your institution.
Liquid Waste Disposal (Solutions of PGD2 Serinol Amide)
-
Segregation: Collect all liquid waste containing PGD2 serinol amide in a dedicated, leak-proof, and chemically compatible hazardous waste container.[3][4] Given that PGD2 serinol amide is often supplied in an ethanol (B145695) solution, the waste container should be suitable for flammable organic solvents.[1] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[4]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound in Ethanol"
-
The approximate concentration of each component.
-
The associated hazards (e.g., "Flammable," "Reproductive Toxin").
-
The date of waste accumulation.
-
-
Storage: Keep the hazardous waste container tightly sealed when not in use and store it in a designated satellite accumulation area (SAA).[5] The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to prevent spills.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department. Do not pour this waste down the drain.[2][6]
Solid Waste Disposal (Contaminated Labware and PPE)
-
Decontamination of Labware: Whenever feasible, decontaminate grossly contaminated labware (e.g., glassware) by rinsing it three times with a suitable solvent (such as ethanol or acetone).[5][7] The rinsate must be collected and disposed of as liquid hazardous waste.[5]
-
Collection of Solid Waste: Place all solid waste that has come into contact with PGD2 serinol amide, including gloves, pipette tips, and absorbent materials used for spills, into a dedicated hazardous waste bag or container clearly labeled for solid chemical waste.[5]
-
Empty Containers: Empty containers that held the stock solution of PGD2 serinol amide are also considered hazardous waste due to residual contamination.[5] These should be triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste.[5][7] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container as instructed by your EHS department.[5][7]
-
Disposal Request: Store the sealed solid waste container in the SAA and arrange for pickup by your institution's EHS department.
Spill Cleanup Protocol
In the event of a spill, the primary objective is to contain the spill and decontaminate the area safely.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS office.
-
Wear Appropriate PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including a respirator if necessary.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the liquid.[5]
-
Collect and Dispose: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous solid waste.[5]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous solid waste.
Biological Activity and Signaling Pathways
A thorough review of available scientific literature and product information indicates that the biological activity and signaling pathways of this compound have not yet been determined.[8] As it is a stable analog of PGD2 2-glyceryl ester, it is likely being investigated for its potential interactions with prostaglandin receptors; however, no definitive pathways have been elucidated.[8]
Due to this lack of established biological data, a diagram of its signaling pathway cannot be generated at this time. Researchers working with this compound are contributing to the foundational knowledge that may one day map its cellular and physiological effects.
Disclaimer: This document provides a general framework for the disposal of this compound. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures. Disposal of chemical waste is strictly regulated, and non-compliance can result in significant penalties.[1][5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. caymanchem.com [caymanchem.com]
Personal protective equipment for handling Prostaglandin D2 serinol amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Prostaglandin (B15479496) D2 serinol amide (PGD2-SA). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Prostaglandin D2 serinol amide is classified as a hazardous chemical with the following primary concerns:
-
Flammability: It is a highly flammable liquid and vapor.[1]
-
Health Hazards: It may damage fertility or the unborn child and causes serious eye irritation.[1]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile or neoprene gloves. | Protects against skin absorption and chemical exposure. The outer glove should be removed after each task.[2][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Guards against splashes and aerosols that can cause serious eye irritation.[1][4] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | An N95 respirator or higher, especially when handling the powder form or creating aerosols. | Protects against inhalation of the compound, which may be harmful.[4] |
| Head and Shoe Covers | Disposable head/hair and shoe covers. | Minimizes the risk of spreading contamination.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Preparation and Handling Workflow
The following diagram outlines the standard procedure for preparing and handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
General Precautions
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid Contact: Avoid contact with eyes, skin, and clothing.[5]
-
Reproductive Hazard: Pregnant individuals should avoid exposure to this compound.[5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Contaminated items such as gloves, gowns, pipette tips, and vials should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible wastes.[6]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Flammable, Toxic).[7]
-
Storage: Store waste containers in a designated, secure area away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed and certified hazardous waste disposal service.[7]
Prostaglandin Signaling Pathway
While the specific biological activity of this compound is not yet fully determined, it is an analog of Prostaglandin D2 (PGD2).[8] PGD2 is known to exert its effects through interaction with specific receptors, initiating intracellular signaling cascades. The following diagram illustrates a generalized prostaglandin signaling pathway.
Caption: A generalized prostaglandin signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. hmdb.ca [hmdb.ca]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
